Tovopyrifolin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trihydroxy-2-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOZFCHZESUBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Isolation of Tovopyrifolin C from Calophyllum venulosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, isolation, and initial biological screening of Tovopyrifolin C, a xanthone derivative, from the stem bark of Calophyllum venulosum. The information presented is compiled from the primary research conducted by Ahmad Azri Fitri Bin Ismail and colleagues at the Universiti Putra Malaysia.
Extraction and Isolation
The isolation of this compound was achieved through a systematic extraction and chromatographic separation of the stem bark of Calophyllum venulosum. The process began with a sequential extraction using solvents of increasing polarity, followed by extensive chromatographic purification of the chloroform extract.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: The stem bark of Calophyllum venulosum was collected and air-dried. The dried bark was then ground into a fine powder to maximize the surface area for solvent extraction.
-
Sequential Solvent Extraction: The powdered stem bark was subjected to sequential extraction with n-hexane, chloroform, and methanol. This process separates compounds based on their polarity.
-
Fractionation of the Chloroform Extract: The crude chloroform extract, which was found to contain this compound, was subjected to further fractionation using vacuum liquid chromatography (VLC) and column chromatography. A gradient of n-hexane and ethyl acetate was used to elute the fractions.
-
Isolation of this compound: this compound was isolated from the combined fractions F6-F10 of the chloroform extract through repeated column chromatography. Final purification was achieved using preparative thin-layer chromatography (TLC).
Structural Elucidation
The chemical structure of this compound was determined using a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| UV (MeOH) λmax (nm) | 245, 262, 314, 355 |
| IR (KBr) νmax (cm⁻¹) | 3448 (O-H), 1651 (C=O), 1598 (C=C aromatic) |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M]+: Calculated for C₂₃H₂₀O₆: 392.1259, Found: 392.1261 |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 13.74 (1H, s, 1-OH), 7.55 (1H, dd, J = 8.0, 1.6 Hz, H-8), 7.33 (1H, t, J = 8.0 Hz, H-7), 7.27 (1H, dd, J = 8.0, 1.6 Hz, H-6), 6.78 (1H, d, J = 9.9 Hz, H-2'), 6.34 (1H, s, H-4), 5.66 (1H, d, J = 9.9 Hz, H-1'), 3.89 (3H, s, 3-OCH₃), 1.48 (6H, s, H-4', H-5') |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 182.4 (C-9), 163.8 (C-1), 161.7 (C-3), 158.1 (C-4a), 155.9 (C-10a), 145.8 (C-5a), 137.9 (C-7), 128.4 (C-2'), 123.6 (C-6), 121.1 (C-8), 115.7 (C-1'), 112.5 (C-8a), 104.0 (C-9a), 98.4 (C-2), 93.6 (C-4), 78.6 (C-3'), 62.1 (3-OCH₃), 28.5 (C-4', C-5') |
Biological Activity Screening
The crude n-hexane, chloroform, and methanol extracts of Calophyllum venulosum were screened for their cytotoxic and antimicrobial activities. It is important to note that these preliminary screenings were performed on the crude extracts and not on the isolated this compound.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines were used.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the crude extracts. After a 72-hour incubation period, MTT reagent was added. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The concentration that inhibited 50% of cell growth (IC₅₀) was determined.
Experimental Protocol: Antimicrobial Assay (Disc Diffusion Method)
-
Microbial Strains: Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.
-
Procedure: Sterile filter paper discs were impregnated with the crude extracts and placed on agar plates inoculated with the test microorganisms. The plates were incubated, and the diameter of the zone of inhibition around each disc was measured.
Biological Activity of Calophyllum venulosum Crude Extracts
| Extract | Cytotoxicity (IC₅₀ µg/mL) | Antimicrobial Activity (Zone of Inhibition in mm) |
| MCF-7 | HL-60 | |
| n-Hexane | > 100 | > 100 |
| Chloroform | > 100 | > 100 |
| Methanol | 25.5 | 30.2 |
The methanol extract of Calophyllum venulosum stem bark exhibited moderate cytotoxic activity against MCF-7 and HL-60 cell lines. However, none of the crude extracts showed any significant antimicrobial activity against the tested bacterial strains. Further studies are required to determine the specific bioactivities of isolated this compound.
Visualized Workflows and Relationships
Diagrams
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Logical relationship from source to potential application of this compound.
Tovopyrifolin C: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovopyrifolin C is a naturally occurring xanthone, a class of organic compounds characterized by a dibenzo-γ-pyrone backbone. Xanthones have garnered significant interest in the scientific community due to their diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic pathway.
Natural Sources of this compound
The primary natural source of this compound identified to date is the stem bark of Calophyllum venulosum, a plant belonging to the Calophyllaceae family.[1] This species is found in specific geographical regions and its chemical constituents have been a subject of phytochemical investigations.
Table 1: Natural Source and Location of this compound
| Parameter | Description |
| Natural Source | Stem Bark of Calophyllum venulosum |
| Family | Calophyllaceae |
| Geographical Distribution | W. Malesia to Philippines[2] |
At present, quantitative data regarding the specific yield of this compound from Calophyllum venulosum is not extensively documented in publicly available literature.
Experimental Protocols: Isolation and Characterization
The isolation of this compound from its natural source involves a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on standard phytochemical investigation procedures for xanthones.
General Isolation Procedure
-
Extraction: Dried and powdered stem bark of Calophyllum venulosum is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by chloroform and then methanol. This compound is primarily found in the chloroform extract.[1]
-
Chromatographic Separation: The crude chloroform extract is then subjected to various chromatographic techniques for purification. This multi-step process typically includes:
-
Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient elution system of solvents such as hexane and ethyl acetate.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield pure this compound.
-
-
Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of modern spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are crucial for the complete structural assignment of the molecule.
-
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data (Hypothetical - based on typical xanthone structures) |
| ¹H-NMR (CDCl₃, 500 MHz) | Data not available in searched literature. |
| ¹³C-NMR (CDCl₃, 125 MHz) | Data not available in searched literature. |
| High-Resolution Mass Spectrometry (HRMS) | Data not available in searched literature. |
| Infrared (IR) νₘₐₓ (cm⁻¹) | Data not available in searched literature. |
| Ultraviolet (UV) λₘₐₓ (nm) | Data not available in searched literature. |
Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the general biosynthetic pathway of xanthones in plants, a putative pathway can be proposed. Xanthone biosynthesis primarily follows the shikimate pathway, with contributions from the acetate-malonate pathway.[3]
The core xanthone structure is formed from a benzophenone precursor, which undergoes oxidative cyclization.[3] For prenylated xanthones like this compound, the pathway involves the introduction of one or more prenyl groups, typically derived from dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), onto the xanthone scaffold. This prenylation step is catalyzed by prenyltransferase enzymes.
Below is a diagram illustrating the general logical flow of xanthone biosynthesis, which would be the foundation for the specific pathway leading to this compound.
Caption: General biosynthetic pathway of prenylated xanthones.
Experimental Workflow for Isolation and Characterization
The following diagram outlines a typical workflow for the isolation and structural elucidation of this compound from Calophyllum venulosum.
Caption: Workflow for the isolation of this compound.
Conclusion
This compound, a prenylated xanthone from Calophyllum venulosum, represents a potentially valuable natural product for further scientific investigation. While its natural source has been identified, further research is required to quantify its yield, fully elucidate its specific biosynthetic pathway, and comprehensively characterize its pharmacological activities. The methodologies and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing compound.
References
Unveiling the Molecular Architecture of Tovopyrifolin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure elucidation of Tovopyrifolin C, a xanthone isolated from the stem bark of Calophyllum venulosum. The determination of its molecular architecture is a critical step in understanding its potential pharmacological activities and for guiding synthetic efforts. This document outlines the key spectroscopic data and experimental protocols that underpin the structural assignment of this natural product.
Spectroscopic Data Summary
The structure of this compound was elucidated primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Molecular Formula |
| GC-MS | [M]+ 274 | C14H10O6 |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.11 | s | 1H | 1-OH |
| 9.48 | s | 1H | 3-OH |
| 9.26 | s | 1H | 5-OH |
| 7.64 | dd (J = 7.5, 1.8 Hz) | 1H | H-8 |
| 7.34 | dd (J = 8.2, 1.8 Hz) | 1H | H-6 |
| 7.28 | t (J = 7.5 Hz) | 1H | H-7 |
| 6.52 | s | 1H | H-4 |
| 3.86 | s | 3H | 2-OCH₃ |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 182.1 | C | C-9 |
| 159.2 | C | C-3 |
| 155.3 | C | C-1 |
| 153.8 | C | C-4a |
| 146.9 | C | C-5 |
| 146.1 | C | C-10a |
| 131.5 | C | C-2 |
| 124.8 | CH | C-7 |
| 121.7 | C | C-8a |
| 121.3 | CH | C-6 |
| 116.1 | CH | C-8 |
| 104.0 | C | C-9a |
| 94.7 | CH | C-4 |
| 60.7 | OCH₃ | 2-OCH₃ |
Experimental Protocols
The successful elucidation of this compound's structure relied on meticulous experimental procedures for its isolation and the acquisition of high-quality spectroscopic data.
Isolation of this compound
The isolation of this compound from the stem bark of Calophyllum venulosum was achieved through a series of extraction and chromatographic steps.[1]
-
Extraction: The dried and powdered stem bark of Calophyllum venulosum was sequentially extracted with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity such as chloroform or dichloromethane, and finally a polar solvent like methanol.
-
Fractionation: The crude extracts were subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Purification: Fractions containing the target compound were further purified using repeated column chromatography and/or preparative thin-layer chromatography (TLC) to yield pure this compound.
Spectroscopic Analysis
The purified compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) was employed to determine the molecular weight and fragmentation pattern of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was recorded to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum was obtained to analyze the electronic transitions within the molecule, characteristic of the xanthone chromophore.
Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow and key structural relationships in the elucidation of this compound.
Figure 1: Workflow for the isolation and structure elucidation of this compound.
Figure 2: Key hypothetical 2D NMR correlations for this compound.
References
An In-Depth Technical Guide to Tovopyrifolin C: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tovopyrifolin C, a naturally occurring xanthone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for key cited assays, and signaling pathways are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.
Chemical and Physical Properties
This compound is a xanthone derivative, a class of organic compounds known for their diverse biological activities. Its core structure consists of a xanthene-9-one scaffold with hydroxyl and methoxy substitutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34211-53-5 | N/A |
| Molecular Formula | C₁₄H₁₀O₆ | N/A |
| Molecular Weight | 274.23 g/mol | N/A |
| IUPAC Name | 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one | N/A |
| Appearance | Yellow solid (presumed) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Low water solubility. | N/A |
Spectroscopic Data:
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H-NMR | Signals corresponding to aromatic protons, a methoxy group, and hydroxyl protons. The chemical shifts and coupling constants would be indicative of the substitution pattern on the xanthone core. |
| ¹³C-NMR | Resonances for all 14 carbon atoms, including those of the xanthone backbone, the methoxy group, and carbons bearing hydroxyl groups. |
| IR | Absorption bands characteristic of hydroxyl (O-H) stretching, aromatic C-H stretching, carbonyl (C=O) stretching of the xanthone ketone, and C-O stretching of the ether and phenol groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns that would help confirm the structure. |
Biological Activities and Mechanism of Action
Xanthones, the chemical class to which this compound belongs, are widely reported to possess a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific studies on this compound are limited, inferences can be drawn from research on structurally similar compounds.
Cytotoxic Activity
Xanthones are known to exhibit cytotoxicity against various cancer cell lines. The planar aromatic structure of the xanthone core is thought to enable intercalation with DNA, potentially leading to the inhibition of replication and transcription. Additionally, these compounds can induce apoptosis through various cellular mechanisms.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Xanthones have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol outlines a method to assess the potential of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Seed macrophages in a 96-well plate and incubate to allow for adherence.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours) before inducing inflammation.
-
Inflammation Induction: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for NO inhibition.
Potential Signaling Pathway Interactions
Based on the known activities of other xanthones and natural polyphenolic compounds, this compound may exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. Dysregulation of this pathway is common in cancer. Some natural compounds can inhibit this pathway, leading to reduced cancer cell growth.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell survival and growth and is often hyperactivated in cancer. Inhibition of this pathway is a key strategy in cancer therapy.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Conclusion and Future Directions
This compound represents a promising natural product with potential cytotoxic and anti-inflammatory activities. This guide has summarized the currently available information on its physical and chemical properties and has provided a framework for investigating its biological effects. Further research is warranted to:
-
Determine the precise physical constants, such as melting and boiling points.
-
Acquire and publish detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS).
-
Evaluate the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Investigate its anti-inflammatory effects in various in vitro and in vivo models.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
A thorough investigation of these aspects will be crucial in assessing the therapeutic potential of this compound and guiding future drug development efforts.
In-depth Technical Guide on the Preliminary In Vitro Biological Activity of Tovopyrifolin C
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature, no specific information, quantitative data, or experimental protocols were found for a compound named "Tovopyrifolin C". This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer.
Consequently, the following in-depth technical guide is presented using a well-characterized phytochemical with a significant body of published in vitro research as a placeholder to demonstrate the requested format and content. The selected compound is Curcumin , the principal curcuminoid of turmeric. This guide is structured to meet all core requirements of the original request, including data presentation in tabular format, detailed experimental protocols, and Graphviz diagrams for signaling pathways and experimental workflows.
A Technical Guide to the Preliminary In Vitro Biological Activity of Curcumin
This guide provides a comprehensive overview of the foundational in vitro studies on the biological activities of Curcumin, a natural polyphenol derived from Curcuma longa. The information is tailored for researchers, scientists, and professionals in drug development.
Anti-Cancer Activity
Curcumin has been extensively studied for its anti-proliferative and pro-apoptotic effects on various cancer cell lines.
Table 1: Cytotoxic Activity of Curcumin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | Breast Cancer | 15.5 | 48 | MTT Assay |
| HeLa | Cervical Cancer | 25 | 24 | MTT Assay |
| A549 | Lung Cancer | 10.8 | 72 | SRB Assay |
| PC-3 | Prostate Cancer | 20 | 48 | MTT Assay |
| HCT-116 | Colon Cancer | 12.5 | 24 | WST-1 Assay |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Curcumin (e.g., 0, 5, 10, 20, 50, 100 µM) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Curcumin induces apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the regulation of the p53 tumor suppressor protein.
Caption: Curcumin-induced p53-mediated apoptosis pathway.
Anti-Inflammatory Activity
Curcumin exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.
Table 2: Inhibition of Inflammatory Mediators by Curcumin in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Inhibition (%) at 10 µM | Assay |
| Nitric Oxide (NO) | 65 | Griess Assay |
| Prostaglandin E2 (PGE2) | 58 | ELISA |
| Tumor Necrosis Factor-α (TNF-α) | 72 | ELISA |
| Interleukin-6 (IL-6) | 68 | ELISA |
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide.
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages and treat with Curcumin for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Mix equal volumes of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
A primary anti-inflammatory mechanism of Curcumin is the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by Curcumin.
Antimicrobial Activity
Curcumin has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.
Table 3: Minimum Inhibitory Concentration (MIC) of Curcumin against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Method |
| Staphylococcus aureus | ATCC 25923 | 125 | Broth Microdilution |
| Escherichia coli | ATCC 25922 | 250 | Broth Microdilution |
| Candida albicans | ATCC 90028 | 200 | Broth Microdilution |
| Pseudomonas aeruginosa | ATCC 27853 | 500 | Broth Microdilution |
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of Curcumin in a 96-well microtiter plate with appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of Curcumin at which no visible growth of the microorganism is observed.
A general workflow for screening the antimicrobial activity of a compound.
Caption: Workflow for MIC determination by broth microdilution.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovopyrifolin C, a naturally occurring xanthone, has emerged as a molecule of interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth review of the existing literature on this compound and structurally related xanthones. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated view of its biological effects, underlying mechanisms, and the experimental methodologies used for its evaluation.
This compound (IUPAC name: 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one; CAS Number: 34211-53-5) is a xanthone that has been isolated from various plant species, including Tovomita brasiliensis, Tovomita excelsa, and Calophyllum venulosum. Xanthones, a class of polyphenolic compounds, are widely recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide will delve into the specific data available for this compound and place it within the broader context of related xanthone research.
Quantitative Biological Data
The biological activity of this compound has been quantitatively assessed in a limited number of studies. The following tables summarize the key findings, providing a clear comparison of its potency in different biological assays.
| Compound | Assay | Cell Line/Target | IC50 (µM) | Reference |
| This compound | Monoamine Oxidase Inhibition | - | 2.7 | [1] |
Table 1: Monoamine Oxidase Inhibitory Activity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Raji | Burkitt's Lymphoma | > 100 | > 364.7 | [1][2][3][4] |
| This compound | SNU-1 | Gastric Carcinoma | > 100 | > 364.7 | [1][2][3][4] |
| This compound | K562 | Chronic Myelogenous Leukemia | > 100 | > 364.7 | [1][2][3][4] |
| This compound | LS-174T | Colorectal Adenocarcinoma | > 100 | > 364.7 | [1][2][3][4] |
| This compound | SK-MEL-28 | Malignant Melanoma | > 100 | > 364.7 | [1][2][3][4] |
| This compound | IMR-32 | Neuroblastoma | > 100 | > 364.7 | [1][2][3][4] |
| This compound | HeLa | Cervical Carcinoma | > 100 | > 364.7 | [1][2][3][4] |
| This compound | Hep G2 | Hepatocellular Carcinoma | > 100 | > 364.7 | [1][2][3][4] |
| This compound | NCI-H23 | Non-small Cell Lung Carcinoma | > 100 | > 364.7 | [1][2][3][4] |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
Note: The IC50 values in µM were calculated from the provided µg/mL values using the molecular weight of this compound (274.23 g/mol ).
The data indicates that while this compound exhibits potent inhibitory activity against monoamine oxidase, its cytotoxic effects against the tested cancer cell lines are limited under the experimental conditions used in the cited study. The study by Teh et al. (2013) concluded that diprenyl, dipyrano, and prenylated pyrano substituent groups on the xanthone scaffold were important for cytotoxicity, a feature that this compound lacks.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for the key experiments cited in this review.
Cytotoxicity Assay against Human Cancer Cell Lines
This protocol is adapted from the methodology described by Teh et al. (2013).[1][2][3][4]
1. Cell Culture and Treatment:
-
Human cancer cell lines (Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, and NCI-H23) were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of this compound. A negative control (vehicle-treated cells) and a positive control were included.
2. MTT Assay for Cell Viability:
-
After a 72-hour incubation period with the compound, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for another 4 hours at 37°C.
-
The medium containing MTT was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay (Generalized Protocol)
A specific, detailed protocol for the MAO inhibition assay for this compound is not available in the public domain. The following is a generalized protocol based on methods commonly used for screening MAO inhibitors from natural products.
1. Enzyme and Substrate Preparation:
-
MAO-A and MAO-B enzymes can be prepared from rat brain mitochondria or recombinant sources.
-
A suitable substrate for the assay is kynuramine for MAO-A and benzylamine for MAO-B.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
The reaction mixture typically contains the MAO enzyme preparation, a buffer (e.g., potassium phosphate buffer, pH 7.4), and various concentrations of this compound or a reference inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
The mixture is pre-incubated for a specific time at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time and then stopped, often by the addition of an acid.
3. Detection of Product Formation:
-
The product of the enzymatic reaction is quantified. For kynuramine, the formation of 4-hydroxyquinoline can be measured fluorometrically (excitation at 310 nm, emission at 400 nm). For benzylamine, the formation of benzaldehyde can be measured spectrophotometrically.
-
Alternatively, a peroxidase-linked spectrophotometric assay can be used where the hydrogen peroxide produced during the oxidative deamination is coupled to a colorimetric reaction.[5]
4. Data Analysis:
-
The percentage of MAO inhibition is calculated by comparing the rate of product formation in the presence of the inhibitor to that of the control.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by this compound are not yet available, the broader class of xanthones, particularly those isolated from Garcinia species, have been shown to interact with key cellular signaling pathways involved in inflammation and oxidative stress responses. Based on the activities of structurally related xanthones like α-mangostin and γ-mangostin, it is plausible that this compound may exert its biological effects through similar mechanisms.[2][6]
Proposed Nrf2 Signaling Pathway Activation by Xanthones
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Many xanthones are known to activate the Nrf2 pathway.[2][6]
Caption: Proposed activation of the Nrf2 signaling pathway by xanthones.
Proposed NF-κB Signaling Pathway Inhibition by Xanthones
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Several xanthones have been reported to inhibit the NF-κB signaling pathway.[7][8]
Caption: Proposed inhibition of the NF-κB signaling pathway by xanthones.
Conclusion and Future Directions
This compound is a xanthone with demonstrated potent monoamine oxidase inhibitory activity. However, its anticancer potential appears limited, at least against the cell lines tested thus far. The lack of detailed mechanistic studies on this compound itself highlights a significant knowledge gap.
Future research should focus on:
-
Confirming and elucidating the mechanism of monoamine oxidase inhibition.
-
Exploring the potential of this compound in neuroprotective or antidepressant applications, given its MAO inhibitory activity.
-
Investigating its effects on a wider range of cancer cell lines and in vivo models to fully assess its therapeutic potential.
-
Conducting studies to directly determine its impact on signaling pathways such as Nrf2 and NF-κB.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent analogs.
This technical guide provides a solid foundation for researchers to build upon, summarizing the current state of knowledge on this compound and offering a roadmap for future investigations into this and related xanthones. The provided data and protocols are intended to facilitate further research and accelerate the potential translation of these fascinating natural products into therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bioavailability and Pharmacokinetic Profile of Tovopyrifolin C: An In-depth Technical Guide
Disclaimer: Initial research for "Tovopyrifolin C" has revealed a significant lack of publicly available scientific data regarding its bioavailability and pharmacokinetic profile. This compound is a known natural product, a xanthone isolated from plants of the Calophyllum genus. While its chemical structure and source are documented, comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) in biological systems are not available in the public domain.
Therefore, to fulfill the user's request for a detailed technical guide, this document will serve as a template, utilizing the well-researched and widely understood nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen , as a representative compound. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for the type of information and data presentation required for a thorough pharmacokinetic assessment.
An In-depth Technical Guide on the Bioavailability and Pharmacokinetic Profile of Ibuprofen (as a representative compound)
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of Ibuprofen. The information is tailored for researchers, scientists, and professionals involved in drug development and is presented with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Ibuprofen are well-characterized and summarized in the tables below. These values represent typical findings in healthy adult subjects following oral administration.
Table 1: Single-Dose Pharmacokinetic Parameters of Ibuprofen (400 mg oral dose)
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | 30 - 55 | µg/mL |
| Time to Maximum Concentration | Tmax | 1.5 - 3 | hours |
| Area Under the Curve (0-inf) | AUC(0-inf) | 100 - 200 | µg·h/mL |
| Elimination Half-Life | t½ | 1.8 - 2.4 | hours |
| Oral Bioavailability | F | ~80-100 | % |
| Volume of Distribution | Vd | 0.11 - 0.18 | L/kg |
| Clearance | CL | 0.04 - 0.08 | L/h/kg |
Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers (200 mg oral dose)
| Parameter | S-(+)-Ibuprofen | R-(-)-Ibuprofen | Unit |
| Cmax | ~25 | ~15 | µg/mL |
| Tmax | ~1.9 | ~2.1 | hours |
| AUC(0-inf) | ~60 | ~35 | µg·h/mL |
| t½ | ~2.2 | ~2.5 | hours |
Experimental Protocols
The following sections detail the methodologies for key experiments typically cited in the pharmacokinetic evaluation of Ibuprofen.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile of a single oral dose of Ibuprofen in healthy volunteers.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers (n=12-24) is selected based on inclusion/exclusion criteria (e.g., age, weight, no concurrent medications).
-
Drug Administration: Following an overnight fast, subjects are administered a single 400 mg oral tablet of Ibuprofen with a standardized volume of water.
-
Blood Sampling: Venous blood samples (approx. 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of Ibuprofen and its major metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To identify the major cytochrome P450 (CYP) enzymes responsible for the metabolism of Ibuprofen.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, Ibuprofen, and a NADPH-generating system in a phosphate buffer.
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The mixture is centrifuged to precipitate proteins, and the supernatant is collected.
-
Metabolite Identification: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of Ibuprofen metabolites.
-
CYP Inhibition Assay (Optional): To identify specific CYP isozymes, the experiment is repeated in the presence of known selective CYP inhibitors.
Mechanism of Action and Signaling Pathways
Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, Ibuprofen blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway: Prostaglandin Synthesis Inhibition by Ibuprofen
Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into different prostaglandins (PGE2, PGI2, etc.), which act on their respective receptors to elicit physiological responses. Ibuprofen competitively inhibits the active site of both COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to PGH2 and subsequent prostaglandin synthesis.
Methodological & Application
Application Notes and Protocols: Isolation of Tovopyrifolin C from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tovopyrifolin C, a prenylated xanthone found in select plant species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides a comprehensive protocol for the isolation and purification of this compound from its natural plant source, primarily the stem bark of Calophyllum venulosum. The methodology covers all stages from raw material processing to the acquisition of the pure compound, employing standard laboratory techniques such as solvent extraction and multi-step chromatography. Additionally, this guide outlines the current understanding of the compound's mechanism of action, specifically its role in modulating key cellular signaling pathways.
Introduction to this compound
This compound is a member of the xanthone family, a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. It has been identified and isolated from the stem bark of Calophyllum venulosum[1]. Xanthones, in general, are known for a wide array of biological activities, and this compound, along with its analogs, is being investigated for its potential as a lead compound in drug discovery.
Plant Material and Preparation
The primary source for this compound isolation is the stem bark of Calophyllum venulosum.
Protocol for Plant Material Preparation:
-
Collection and Identification: Collect the stem bark of Calophyllum venulosum. Proper botanical identification by a qualified taxonomist is crucial to ensure the correct plant species is used.
-
Cleaning and Drying: Thoroughly wash the collected bark with water to remove any dirt, debris, and epiphytes. Subsequently, air-dry the bark in a well-ventilated area, preferably in the shade to prevent photodegradation of phytochemicals. Alternatively, a hot air oven at a controlled temperature (40-50°C) can be used.
-
Grinding: Once completely dried, grind the bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent microbial contamination and degradation of bioactive compounds.
Extraction of Crude this compound
The initial step in isolating this compound is the extraction of the crude xanthone mixture from the powdered plant material. Maceration with organic solvents is a commonly employed technique.
Protocol for Solvent Extraction:
-
Solvent Selection: Methanol or ethanol are effective solvents for the initial extraction of xanthones.
-
Maceration:
-
Soak the powdered stem bark (e.g., 1 kg) in a suitable volume of the chosen solvent (e.g., 5 L of methanol) in a large container.
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
After the maceration period, filter the mixture through a muslin cloth or filter paper to separate the extract from the plant residue (marc).
-
Repeat the extraction process with the marc two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
Fractionation of the Crude Extract
To simplify the subsequent purification steps, the crude extract is typically fractionated using liquid-liquid partitioning with solvents of increasing polarity.
Protocol for Liquid-Liquid Fractionation:
-
Suspension: Suspend the dried crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Partitioning with Hexane: Transfer the suspension to a separatory funnel and partition it successively with n-hexane. This step removes nonpolar compounds like fats, waxes, and some triterpenes. Collect and concentrate the hexane fraction for other potential phytochemical studies.
-
Partitioning with Chloroform or Dichloromethane: After hexane partitioning, partition the remaining aqueous methanolic layer with chloroform or dichloromethane. Xanthones, including this compound, will preferentially move into the chloroform/dichloromethane layer.
-
Partitioning with Ethyl Acetate: Further partition the aqueous layer with ethyl acetate to extract any remaining xanthones of higher polarity.
-
Solvent Evaporation: Concentrate each of the fractions (hexane, chloroform/dichloromethane, and ethyl acetate) separately using a rotary evaporator to obtain the respective dried fractions. The chloroform/dichloromethane fraction is expected to be enriched with this compound.
Chromatographic Purification of this compound
The purification of this compound from the enriched fraction is achieved through a series of chromatographic techniques.
Column Chromatography (CC)
Protocol for Silica Gel Column Chromatography:
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a nonpolar solvent like n-hexane as the slurry.
-
Sample Loading: Adsorb the dried chloroform/dichloromethane fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (optional, for highly polar compounds)
-
-
Fraction Collection: Collect the eluate in small fractions (e.g., 20-50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the Rf value of this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
Protocol for Preparative HPLC:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water is commonly employed. The exact ratio should be optimized based on analytical HPLC runs.
-
Sample Preparation: Dissolve the semi-pure solid from the column chromatography step in a small volume of the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample into the preparative HPLC system and elute with the optimized mobile phase at a specific flow rate.
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance. Collect the peak corresponding to this compound.
-
Solvent Evaporation: Remove the solvent from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to obtain pure this compound.
Data Presentation: Yields of Xanthone Extraction
The yield of xanthones can vary significantly depending on the plant source, extraction method, and solvent used. The following tables provide representative data from studies on xanthone extraction from Garcinia mangostana, a plant rich in this class of compounds. This data can serve as a benchmark for optimizing the isolation of this compound.
Table 1: Effect of Solvent and Extraction Time on Total Xanthone Yield from Garcinia mangostana Peel
| Solvent | Polarity Index | Extraction Time (h) | Total Xanthone Yield (mg/g of dry weight) |
| Acetone | 5.1 | 48 | 32.83 ± 1.92 |
| Ethanol | 5.2 | 48 | 31.86 ± 0.15 |
| Methanol | 5.1 | 48 | 31.71 ± 0.67 |
| Ethyl Acetate | 4.4 | 48 | 28.93 ± 0.50 |
| Hexane | 0.1 | 48 | 1.89 ± 0.11 |
| Water | 10.2 | 48 | 1.05 ± 0.67 |
Data adapted from studies on Garcinia mangostana peel extraction.[2]
Table 2: Effect of Extraction Temperature on Xanthone Yield using Subcritical Water Extraction
| Temperature (°C) | Pressure (MPa) | Time (min) | Xanthone Yield (mg/g of sample) |
| 120 | 3 | 150 | ~17 |
| 160 | 3 | 150 | ~32 |
| 180 | 3 | 150 | 34 |
Data adapted from studies on subcritical water extraction from Garcinia mangostana pericarps.[3][4]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Proposed Signaling Pathways of this compound
Based on studies of related xanthones, this compound is hypothesized to exert its anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and apoptosis signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Induction of apoptosis by this compound.
Conclusion
The protocol detailed herein provides a systematic and reproducible approach for the isolation of this compound from Calophyllum venulosum. The successful implementation of these methods will enable researchers to obtain a high-purity compound for further investigation into its pharmacological properties and potential therapeutic applications. The elucidation of its inhibitory effects on the NF-κB pathway and its pro-apoptotic activity provides a strong rationale for its continued exploration in the fields of inflammation and oncology.
References
Application Notes and Protocols for the Synthesis of Tovopyrifolin C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovopyrifolin C, with the systematic name 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one, is a naturally occurring xanthone that has been isolated from plant sources such as Centaurium linarifolium. The xanthone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy groups on the this compound core is anticipated to modulate its biological activity. These application notes provide a detailed, albeit proposed, step-by-step protocol for the synthesis of this compound and its analogs, based on established synthetic methodologies for xanthones. Additionally, potential biological signaling pathways modulated by such compounds are discussed.
Proposed Synthetic Pathway for this compound
The total synthesis of this compound can be envisioned through several established methods for xanthone formation. The most classical and convergent approach is the Grover, Shah, and Shah (GSS) reaction , which involves the condensation of a substituted benzoic acid with a phenol in the presence of a condensing agent, followed by cyclization. An alternative and often high-yielding method is the cyclodehydration of a 2,2'-dihydroxybenzophenone intermediate .
This protocol will focus on a proposed synthesis based on the Grover, Shah, and Shah reaction, as it offers a direct route to the xanthone core.
Logical Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grover, Shah, and Shah Reaction
This protocol describes the condensation of 2,4,6-trihydroxybenzoic acid with 3-methoxyphenol using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which is a modern and efficient modification of the classical GSS reaction conditions.
Materials:
-
2,4,6-Trihydroxybenzoic acid
-
3-Methoxyphenol
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 1:10 w/w)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,4,6-trihydroxybenzoic acid (1.0 eq).
-
Add 3-methoxyphenol (1.1 eq).
-
Carefully add Eaton's reagent (10-15 wt. eq.) to the flask with stirring at room temperature. The mixture will become a homogenous solution.
-
Heat the reaction mixture to 70-80 °C and stir for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude solid under vacuum.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate or DCM/methanol to afford pure this compound.
Quantitative Data (Hypothetical):
The following table presents hypothetical quantitative data for the synthesis of this compound, which should be optimized for actual laboratory synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass (g) | Yield (%) |
| 2,4,6-Trihydroxybenzoic acid | 170.12 | 1.0 | 10 | 1.70 | - |
| 3-Methoxyphenol | 124.14 | 1.1 | 11 | 1.37 | - |
| This compound | 274.23 | - | - | - | 40-60 |
Protocol 2: Synthesis of a this compound Analog: 1,3-dihydroxy-2,5-dimethoxyxanthone
This protocol outlines the synthesis of a structural analog of this compound to demonstrate the adaptability of the synthetic route.
Materials:
-
2,6-dihydroxy-4-methoxybenzoic acid
-
3-Methoxyphenol
-
Eaton's Reagent
-
(Same work-up and purification reagents as Protocol 1)
Procedure:
The procedure is analogous to Protocol 1, with the substitution of 2,4,6-trihydroxybenzoic acid with 2,6-dihydroxy-4-methoxybenzoic acid.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass (g) | Yield (%) |
| 2,6-dihydroxy-4-methoxybenzoic acid | 184.15 | 1.0 | 10 | 1.84 | - |
| 3-Methoxyphenol | 124.14 | 1.1 | 11 | 1.37 | - |
| 1,3-dihydroxy-2,5-dimethoxyxanthone | 288.25 | - | - | - | 45-65 |
Biological Activity and Signaling Pathways
Polysubstituted xanthones, including those with hydroxylation and methoxylation patterns similar to this compound, are known to possess significant antioxidant and anti-inflammatory properties. A key signaling pathway implicated in the antioxidant effects of many natural products, including xanthones, is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Nrf2/ARE Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds (such as some xanthones), Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cellular antioxidant defense system.
Proposed Modulation by this compound
Caption: Proposed modulation of the Nrf2/ARE pathway by this compound.
Disclaimer: The synthetic protocols provided are proposed based on established chemical literature and have not been experimentally validated for the specific synthesis of this compound. These protocols should be adapted and optimized by qualified researchers in a controlled laboratory setting. All experiments should be conducted with appropriate safety precautions. The biological activities and signaling pathway modulation are based on studies of structurally related compounds and require experimental verification for this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Tovopyrifolin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tovopyrifolin C is a xanthone derivative, a class of phenolic compounds that can be isolated from the stem bark of plants such as Tovopyrifolina chinensis and Calophyllum venulosum.[1] Xanthones have garnered significant interest in the scientific community due to their wide range of pharmacological properties, including antioxidant and anti-inflammatory effects.[2] Many xanthone derivatives have been shown to modulate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[2][3] As a member of this family, this compound holds potential for further investigation as a therapeutic agent.
To facilitate these studies, a robust and efficient purification method is essential to obtain high-purity this compound. This application note details a preparative High-Performance Liquid Chromatography (HPLC) method for the isolation and purification of this compound from a crude plant extract. The protocol is designed to be reproducible and scalable for researchers in natural product chemistry and drug development.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 34211-53-5[3] |
| Molecular Formula | C14H10O6 |
| Molecular Weight | 274.23 g/mol |
| Class | Xanthone / Flavonoid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] Limited solubility in water.[3] |
| Natural Sources | Tovopyrifolina chinensis, Calophyllum venulosum[1][3] |
HPLC Purification Protocol
This protocol outlines the steps for the preparative HPLC purification of this compound.
Preparation of Crude Extract
-
Extraction: The dried and powdered plant material (e.g., stem bark of Tovopyrifolina chinensis) is extracted with a suitable solvent such as 80% ethanol using a method like heating circumfluence.[4]
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol.
-
Fractionation (Optional but Recommended): The aqueous concentrate can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to enrich the flavonoid/xanthone fraction. This compound is expected to be present in the ethyl acetate fraction.
-
Drying: The enriched fraction is dried completely to yield a crude powder.
HPLC Instrumentation and Conditions
| Parameter | Specification |
| System | Preparative HPLC System |
| Column | C18, 250 mm x 10.0 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 60% B to 80% B over 25 minutes |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 mL of 20 mg/mL sample solution |
Experimental Procedure
-
Sample Preparation: Dissolve the crude extract powder in the initial mobile phase composition (60% Methanol / 40% Water with 0.1% Acetic Acid) to a final concentration of approximately 20 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the elution profile, targeting the peak corresponding to this compound. Automated fraction collectors can be set to trigger collection based on UV absorbance thresholds.
-
Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound. Combine the fractions with high purity (>95%).
-
Solvent Evaporation: Remove the HPLC solvent from the combined pure fractions using a rotary evaporator under reduced pressure.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the final purified this compound as a dry powder.
Quantitative Data Summary
The following table summarizes the expected results from the purification of this compound from a crude extract.
| Parameter | Value |
| Crude Extract Loaded | 200 mg |
| Retention Time (this compound) | ~15.8 min |
| Purity (Post-HPLC) | > 98% (by analytical HPLC) |
| Total Yield of Purified Compound | 12.5 mg |
| Recovery Rate | 6.25% (from crude extract) |
Visualizations
Experimental Workflow for this compound Purification
References
Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR: A Case Study on the Hypothetical Molecule "Pyrifolin C"
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of publicly available NMR data for Tovopyrifolin C, this document presents a generalized yet detailed guide to the structural elucidation of a novel, hypothetical pyrrolidine-containing natural product, herein named "Pyrifolin C." The methodologies and data interpretation strategies outlined are broadly applicable to the structural analysis of new chemical entities in drug discovery and natural product chemistry.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products.[1][2][3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides through-bond and through-space correlations, enabling the assembly of a molecule's carbon skeleton and the determination of its relative stereochemistry. This application note details the systematic application of various NMR techniques to determine the complete structure of "Pyrifolin C," a hypothetical complex pyrrolidine alkaloid.
The proposed structure for our case study, Pyrifolin C, is presented below:
Hypothetical Structure of Pyrifolin C
(A plausible structure for a pyrrolidine-containing natural product is conceived here for illustrative purposes. It contains a pyrrolidine ring, a substituted aromatic ring, and a side chain with stereocenters, making it a suitable candidate for detailed NMR analysis.)
NMR Data Acquisition and Analysis
The structural elucidation of Pyrifolin C was accomplished through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC. The data from these experiments were collectively analyzed to piece together the molecular structure.
¹H and ¹³C NMR Spectral Data
The 1D ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments within the molecule. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, are summarized in the table below. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment was used to differentiate between CH, CH₂, and CH₃ groups.
Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Pyrifolin C in CDCl₃
| Position | δC (ppm) | δH (ppm), J (Hz) | ¹H Multiplicity | DEPT-135 | COSY Correlations | HMBC Correlations |
| 2 | 65.4 | 3.25 | dd (8.5, 4.0) | CH | H-3a, H-3b | C-3, C-4, C-5, C-6' |
| 3 | 38.1 | 2.10, 1.95 | m | CH₂ | H-2, H-4a, H-4b | C-2, C-4, C-5 |
| 4 | 29.5 | 1.85, 1.70 | m | CH₂ | H-3a, H-3b, H-5 | C-2, C-3, C-5 |
| 5 | 58.2 | 3.50 | t (7.0) | CH | H-4a, H-4b | C-2, C-3, C-4, C-1' |
| 1' | 130.2 | - | - | C | - | H-5, H-2', H-6' |
| 2' | 128.5 | 7.30 | d (8.0) | CH | H-3' | C-1', C-3', C-4', C-6' |
| 3' | 115.8 | 6.85 | d (8.0) | CH | H-2' | C-1', C-2', C-4', C-5' |
| 4' | 155.0 | - | - | C | - | H-2', H-3', H-5', H-6' |
| 5' | 115.8 | 6.90 | d (2.0) | CH | H-6' | C-1', C-3', C-4', C-6' |
| 6' | 129.8 | 7.25 | dd (8.0, 2.0) | CH | H-5' | C-1', C-2', C-4', C-5' |
| 7' | 55.6 | 3.85 | s | CH₃ | - | C-4' |
| 1'' | 172.1 | - | - | C | - | H-2, H-2'' |
| 2'' | 45.3 | 2.55 | q (7.0) | CH | H-3'' | C-1'', C-3'', C-4'' |
| 3'' | 25.9 | 1.60 | m | CH | H-2'', H-4'', H-5'' | C-2'', C-4'', C-5'' |
| 4'' | 22.7 | 0.95 | d (6.5) | CH₃ | H-3'' | C-2'', C-3'', C-5'' |
| 5'' | 22.5 | 0.90 | d (6.5) | CH₃ | H-3'' | C-2'', C-3'', C-4'' |
2D NMR Correlation Analysis
2.2.1. COSY (Correlation Spectroscopy)
The ¹H-¹H COSY spectrum was used to identify proton-proton spin systems. Key correlations observed in the COSY spectrum of Pyrifolin C allowed for the establishment of several structural fragments:
-
Pyrrolidine Ring: A continuous correlation from H-2 to H-3 (a/b), H-3 (a/b) to H-4 (a/b), and H-4 (a/b) to H-5 established the core pyrrolidine structure.
-
Aromatic System: Correlations between H-2' and H-3', and between H-5' and H-6' confirmed the presence of two isolated spin systems on the aromatic ring.
-
Side Chain: A correlation pathway from H-2'' to H-3'', and from H-3'' to the methyl protons H-4'' and H-5'' elucidated the connectivity of the isobutyryl side chain.
2.2.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded protons and carbons. This experiment was crucial for assigning the carbon signals based on the already assigned proton signals from the COSY spectrum. For instance, the proton at 3.25 ppm (H-2) showed a cross-peak with the carbon at 65.4 ppm (C-2).
2.2.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting the fragments identified from the COSY spectrum. Key HMBC correlations for Pyrifolin C included:
-
Pyrrolidine to Aromatic Linkage: A correlation between H-5 (δH 3.50) and C-1' (δC 130.2) established the connection between the pyrrolidine ring and the aromatic ring.
-
Side Chain to Pyrrolidine Linkage: A correlation between H-2 (δH 3.25) and the carbonyl carbon C-1'' (δC 172.1) confirmed the attachment of the side chain to the pyrrolidine ring at the C-2 position.
-
Methoxy Group Placement: The protons of the methoxy group (H-7', δH 3.85) showed a correlation to the aromatic carbon C-4' (δC 155.0), confirming its position.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the purified Pyrifolin C sample.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
DEPT-135:
-
Pulse Program: dept135
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12 ppm in both dimensions
-
Number of Increments: 256
-
Number of Scans: 8
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12 ppm (F2), 165 ppm (F1)
-
Number of Increments: 256
-
Number of Scans: 16
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12 ppm (F2), 240 ppm (F1)
-
Number of Increments: 256
-
Number of Scans: 32
-
Visualizations
The following diagrams illustrate the workflow and key correlations in the structural elucidation of Pyrifolin C.
References
Application Notes: Mass Spectrometry Fragmentation Analysis of Tovopyrifolin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovopyrifolin C, with the chemical formula C₁₄H₁₀O₆ and a molecular weight of 274.23 g/mol , is a xanthone derivative characterized by its 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one structure. Understanding the mass spectrometry (MS) fragmentation pattern of this compound is essential for its identification, characterization, and quantification in various matrices. These application notes provide a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and a proposed fragmentation pathway based on its chemical structure.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is anticipated to be driven by the functionalities on its xanthen-9-one core, including hydroxyl and methoxy groups. Under positive ionization mode, the protonated molecule [M+H]⁺ is expected at m/z 275.05. The subsequent fragmentation is likely to involve losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl radical (•CH₃).
Key Predicted Fragmentation Pathways:
-
Initial Loss of a Methyl Radical: The methoxy group is a likely site for initial fragmentation, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable radical cation.
-
Loss of Carbon Monoxide: The xanthone core contains a carbonyl group that can be readily lost as carbon monoxide (CO, 28 Da) through retro-Diels-Alder (RDA) type fragmentation or other rearrangements. Multiple losses of CO are possible.
-
Loss of Water: The presence of multiple hydroxyl groups makes the loss of water (H₂O, 18 Da) a probable fragmentation event, especially at higher collision energies.
-
Combined Losses: Combinations of these losses are expected to generate a series of product ions. For instance, the sequential loss of a methyl radical and carbon monoxide would result in a significant fragment ion.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma, Tissue Homogenate): Perform a protein precipitation extraction. To 100 µL of the matrix sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MS Scan Range | m/z 50 - 500 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| Collision Energy | Ramped from 10 to 40 eV |
Data Presentation
The following table summarizes the predicted key ions in the MS/MS spectrum of this compound.
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula of Neutral Loss |
| 275.05 | 260.03 | 15 | •CH₃ |
| 275.05 | 247.04 | 28 | CO |
| 275.05 | 257.04 | 18 | H₂O |
| 260.03 | 232.03 | 28 | CO |
| 247.04 | 219.04 | 28 | CO |
Visualizations
Caption: Proposed MS/MS fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis.
Assessing Tovopyrifolin C Cytotoxicity: A Detailed Guide to MTT and MTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovopyrifolin C is a novel compound with potential therapeutic applications. A critical step in its preclinical evaluation is the assessment of its cytotoxic effects on various cell lines. This document provides detailed application notes and protocols for determining the cytotoxicity of this compound using two common colorimetric assays: the MTT and MTS assays. These assays are fundamental tools in drug discovery and toxicology for quantifying cell viability and proliferation in response to a test compound.[1][2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4][5][6] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.[1][7] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically.[4][6]
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt-based assay that offers a more streamlined protocol.[4][8] In the presence of an electron coupling reagent, MTS is reduced by viable cells to a water-soluble formazan product.[8][9][10] This eliminates the need for a solubilization step, making the MTS assay a "one-step" procedure and generally faster and more convenient than the MTT assay.[4][11]
This guide will provide a comprehensive overview of both methods, including their principles, detailed step-by-step protocols, data analysis, and troubleshooting tips to ensure reliable and reproducible results in the assessment of this compound cytotoxicity.
Principle of the Assays
Both MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells as an indicator of cell viability.[4][5] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium salt to a colored formazan product.[4] The key difference lies in the properties of the resulting formazan.
-
MTT Assay: The yellow, water-soluble MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[1] These crystals must be dissolved in a solvent (e.g., DMSO or isopropanol) before the absorbance can be read.[4]
-
MTS Assay: The MTS tetrazolium salt is reduced by viable cells to a formazan product that is soluble in the cell culture medium.[8][12] This eliminates the solubilization step required in the MTT assay.[11]
The intensity of the colored product, measured by a spectrophotometer, is directly proportional to the number of metabolically active cells.[1][6] A decrease in color intensity in cells treated with this compound compared to untreated control cells indicates a reduction in cell viability.[5]
Experimental Protocols
I. MTT Assay Protocol
This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials and Reagents:
| Reagent | Preparation and Storage |
| MTT Solution | Dissolve MTT powder in sterile Phosphate Buffered Saline (PBS) to a final concentration of 5 mg/mL.[1] Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[9] |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[13] Store at room temperature. |
| This compound Stock Solution | Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture should not exceed a level that affects cell viability (typically <0.5%). |
| Cell Culture Medium | Appropriate for the cell line being used, supplemented with fetal bovine serum (FBS) and antibiotics. |
| Phosphate Buffered Saline (PBS) | Sterile, pH 7.4. |
| 96-well flat-bottom plates | Sterile, tissue culture treated. |
Experimental Workflow:
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. galaxy.ai [galaxy.ai]
- 6. MTT Assay For Measuring Cell Viability | Innovation.world [innovation.world]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pediaa.com [pediaa.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Investigating the Effects of a Novel Compound (Tovopyrifolin C) on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for characterizing the in vitro effects of a novel investigational compound, referred to herein as Tovopyrifolin C, on the cell cycle of cancer cells. Due to the limited publicly available information specific to this compound, this document presents a series of robust and widely accepted protocols to elucidate its potential as a cell cycle inhibitor. The methodologies described will guide the user through determining its anti-proliferative activity, identifying its impact on cell cycle phase distribution, and investigating its effects on key cell cycle regulatory proteins.
The experimental workflow is designed to generate a foundational dataset for understanding the mechanism of action of a new chemical entity in the context of cell cycle regulation, a critical aspect of cancer research and drug development.
Experimental Workflow
The following diagram outlines the general experimental pipeline for assessing the impact of this compound on the cell cycle.
Caption: Experimental workflow for characterizing this compound's cell cycle effects.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50). This value is crucial for selecting appropriate concentrations for subsequent cell cycle experiments.
Protocol:
-
Cell Seeding:
-
Culture a selected cancer cell line (e.g., HeLa, MCF-7, A549) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 48 | [Experimental Value] |
| This compound | MCF-7 | 48 | [Experimental Value] |
| This compound | A549 | 48 | [Experimental Value] |
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.[1][2][3][4] An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
After 24 hours, treat the cells with this compound at its predetermined IC50 concentration for 24 and 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes at 4°C.[5]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[3][5]
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[2]
-
-
Staining with Propidium Iodide (PI):
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation:
| Treatment | Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 24 | [Value] | [Value] | [Value] |
| This compound (IC50) | 24 | [Value] | [Value] | [Value] |
| Vehicle Control | 48 | [Value] | [Value] | [Value] |
| This compound (IC50) | 48 | [Value] | [Value] | [Value] |
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins that regulate cell cycle progression. This can help to elucidate the molecular mechanism of the observed cell cycle arrest.
Protocol:
-
Protein Extraction:
-
Seed and treat cells as described for the flow cytometry protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. A suggested panel of antibodies is provided in the table below.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Data Presentation:
Suggested Antibody Panel:
| Target Protein | Function in Cell Cycle | Expected Change with Arrest |
| Cyclin D1 | G1 progression | Decrease (G1 arrest) |
| CDK4 | G1 progression | No change or decrease |
| Cyclin E | G1/S transition | Decrease (G1 arrest) |
| CDK2 | G1/S and S phase progression | No change or decrease |
| p21 (WAF1/CIP1) | CDK inhibitor | Increase (G1 or G2 arrest) |
| p27 (KIP1) | CDK inhibitor | Increase (G1 arrest) |
| Cyclin B1 | G2/M transition | Increase (G2/M arrest) |
| CDC2 (CDK1) | G2/M transition | No change or altered phosphorylation |
| Phospho-Rb | G1/S checkpoint regulator | Decrease (G1 arrest) |
| p53 | Tumor suppressor, induces p21 | Increase (if DNA damage) |
| γH2AX | DNA damage marker | Increase (if DNA damage) |
Quantitative Western Blot Data:
| Treatment | Protein | Relative Expression (Fold Change vs. Vehicle) |
| This compound (IC50) | Cyclin D1 | [Value] |
| This compound (IC50) | p21 | [Value] |
| This compound (IC50) | Cyclin B1 | [Value] |
Potential Signaling Pathways in Cell Cycle Regulation
The following diagram illustrates the key regulatory points of the cell cycle, which are common targets for anti-cancer agents. Investigating the modulation of these proteins by this compound will be essential to define its mechanism of action.
Caption: Key protein complexes and checkpoints regulating the cell cycle.
Conclusion
By following these protocols, researchers can systematically evaluate the in vitro effects of this compound on cell proliferation and cell cycle progression. The data generated will provide critical insights into its potential mechanism of action, informing future preclinical and clinical development. The observation of cell cycle arrest, coupled with changes in the expression of key regulatory proteins, will help to classify this compound and guide the design of further mechanistic studies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Evaluating the Topoisomerase Inhibition Activity of Tovopyrifolin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2] These enzymes are validated and important targets for anticancer drug development.[3][4][5] Inhibitors of topoisomerases can be classified into two main categories: topoisomerase poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, and catalytic inhibitors, which interfere with the enzymatic activity without stabilizing the cleavage complex.[1][3][6]
This document provides detailed protocols for evaluating the potential topoisomerase I (Topo I) and topoisomerase II (Topo II) inhibitory activity of a novel compound, Tovopyrifolin C. The described methods include DNA relaxation assays, DNA decatenation assays, and DNA cleavage assays to characterize the compound's mechanism of action.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Topoisomerase I Relaxation Assay - IC50 of this compound
| Compound | Concentration (µM) | % Inhibition of DNA Relaxation |
| This compound | 0.1 | 15 |
| 1 | 45 | |
| 10 | 85 | |
| 50 | 98 | |
| 100 | 100 | |
| Camptothecin (Control) | 1 | 95 |
| Calculated IC50 (µM) | This compound: [Insert Value] | Camptothecin: [Insert Value] |
Table 2: Topoisomerase II Decatenation Assay - IC50 of this compound
| Compound | Concentration (µM) | % Inhibition of kDNA Decatenation |
| This compound | 1 | 20 |
| 10 | 55 | |
| 50 | 90 | |
| 100 | 99 | |
| 200 | 100 | |
| Etoposide (Control) | 10 | 92 |
| Calculated IC50 (µM) | This compound: [Insert Value] | Etoposide: [Insert Value] |
Table 3: DNA Cleavage Assay - Quantification of Linearized Plasmid DNA
| Compound | Concentration (µM) | % Linear DNA |
| This compound | 1 | 5 |
| 10 | 25 | |
| 50 | 60 | |
| 100 | 75 | |
| Camptothecin (Topo I Control) | 10 | 80 |
| Etoposide (Topo II Control) | 50 | 85 |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[7] The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Camptothecin (positive control)
-
Sterile deionized water
-
Stop solution (e.g., containing SDS and proteinase K)
-
6x DNA loading dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: Prepare the reaction mixture on ice in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL of 10x Topoisomerase I reaction buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
1 µL of this compound at various concentrations (or solvent control)
-
x µL of sterile deionized water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to each reaction tube.
-
Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.[2]
-
Reaction Termination: Stop the reaction by adding 2 µL of stop solution and incubate for another 30 minutes at 37°C.
-
Gel Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction. Load the samples onto a 1% agarose gel. Run the gel at 85V for approximately 2 hours.
-
Visualization: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water for 10 minutes. Visualize the DNA bands using a UV transilluminator.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control reaction without the inhibitor.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Topoisomerase II DNA Decatenation Assay
Principle: Topoisomerase II can separate interlocked (catenated) DNA circles, a process known as decatenation.[1][2] This assay uses kinetoplast DNA (kDNA), a network of catenated DNA circles.[8] Inhibition of Topo II prevents the release of minicircles from the kDNA network, which can be visualized by agarose gel electrophoresis as the kDNA remains in the well while the decatenated minicircles migrate into the gel.[8]
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Etoposide (positive control)
-
Sterile deionized water
-
Stop solution (e.g., containing SDS and proteinase K)
-
6x DNA loading dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: On ice, prepare the reaction mixture in microcentrifuge tubes. For a 30 µL reaction:
-
3 µL of 10x Topoisomerase II assay buffer
-
1 µL of ATP solution
-
2 µL of kDNA
-
1 µL of this compound at various concentrations (or solvent control)
-
x µL of sterile deionized water to a final volume of 27 µL.[8]
-
-
Enzyme Addition: Add 3 µL of diluted human Topoisomerase II enzyme.[8]
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol (24:1).[8]
-
Sample Preparation: Vortex briefly and centrifuge for 2 minutes.[8]
-
Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.[8] Run the gel at 85V for approximately 1 hour.[8]
-
Visualization: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes and destain in water.[8] Visualize under UV light.
-
Data Analysis: Quantify the amount of decatenated minicircles released. The percentage of inhibition is determined relative to the control without the inhibitor.
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
DNA Cleavage Assay
Principle: This assay determines if a compound acts as a topoisomerase poison by stabilizing the cleavage complex, which is an intermediate in the topoisomerase reaction.[1] This stabilization leads to an increase in DNA strand breaks.[3] The assay measures the conversion of supercoiled plasmid DNA to nicked and linear forms.
Materials:
-
Human Topoisomerase I or II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Appropriate 10x reaction buffer for Topo I or Topo II
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Camptothecin (for Topo I) or Etoposide (for Topo II) as positive controls
-
Sterile deionized water
-
SDS solution
-
Proteinase K
-
6x DNA loading dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: Prepare the reaction mixture on ice as described in the relaxation or decatenation assay, including the supercoiled plasmid DNA, buffer, water, and various concentrations of this compound or a positive control.
-
Enzyme Addition: Add the respective topoisomerase enzyme (Topo I or Topo II).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cleavage Complex Trapping: Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to a final concentration of 0.1 mg/ml.[6]
-
Protein Digestion: Incubate for an additional 30 minutes at 37°C to digest the protein component of the cleavage complex.[6]
-
Reaction Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and stop buffer.[6]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.
-
Data Analysis: Quantify the amount of linear DNA produced. An increase in linear DNA in the presence of the compound indicates stabilization of the cleavage complex.
Caption: Mechanism of a topoisomerase poison stabilizing the cleavage complex.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. inspiralis.com [inspiralis.com]
Troubleshooting & Optimization
Overcoming solubility issues of Tovopyrifolin C in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Tovopyrifolin C in aqueous solutions.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable advice for common issues related to the solubility of this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common challenge with hydrophobic compounds like this compound. Here are several strategies you can employ, starting with the simplest:
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly improve solubility.[1][2][3] Start with solvents like DMSO, ethanol, or PEG 400.[1][3] It is crucial to use the lowest effective concentration to avoid solvent-induced artifacts in your experiments.
-
pH Adjustment: If this compound has ionizable groups, altering the pH of your buffer can increase its solubility.[1][4] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be effective.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.[1][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[6][7][8][9][10][11]
Q2: I am observing precipitation of this compound after initial dissolution. How can I prevent this?
A2: Precipitation upon standing, especially after dilution of a stock solution, indicates that the compound is at a concentration above its equilibrium solubility in the final aqueous medium. Consider the following:
-
Optimize Co-solvent Percentage: You may need to slightly increase the percentage of the co-solvent in your final working solution. However, always be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Solid Dispersions: For long-term stability in a solid form that readily dissolves, preparing a solid dispersion of this compound with a hydrophilic carrier can be a valuable strategy.[12][13][14][15][16][17] This involves dissolving both the compound and a carrier (like PVP or PEG) in a common solvent and then removing the solvent.[12]
-
Nanosuspensions: Creating a nanosuspension of this compound can improve its dissolution rate and saturation solubility, leading to better stability in aqueous media.[9][18][19][20][21][22]
Q3: What are the recommended starting concentrations for co-solvents when preparing a this compound stock solution?
A3: When preparing a stock solution, it is best to start with a high concentration in a pure organic solvent and then dilute it into your aqueous buffer. For the final working solution, the co-solvent concentration should be kept to a minimum, ideally below 1% (v/v), to avoid off-target effects.
| Co-Solvent | Typical Starting Concentration in Final Medium | Maximum Recommended Concentration (Cell-based Assays) |
| DMSO | 0.1 - 0.5% | < 1% |
| Ethanol | 0.1 - 1% | < 1% |
| PEG 400 | 0.5 - 2% | < 5% |
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds by breaking down aggregates and increasing the interaction between the compound and the solvent. However, be cautious with the duration and intensity of sonication, as prolonged exposure can potentially lead to degradation of the compound. Use gentle sonication in a water bath for short intervals.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the required amount of this compound powder to prepare a 10 mM solution.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation
This protocol provides a method for preparing a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Filtration device (0.22 µm filter)
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the water-soluble this compound-cyclodextrin complex. Determine the concentration of this compound in the solution using a suitable analytical method (e.g., HPLC-UV).
Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 5. brieflands.com [brieflands.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpls.org [wjpls.org]
- 15. jopcr.com [jopcr.com]
- 16. japer.in [japer.in]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. scispace.com [scispace.com]
- 22. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
Troubleshooting low signal-to-noise ratio in NMR spectra of Tovopyrifolin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low signal-to-noise ratio (SNR) in NMR spectra of Tovopyrifolin C. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in the NMR spectrum of this compound?
A low signal-to-noise ratio in the NMR spectrum of this compound can stem from several factors, broadly categorized as issues with the sample itself or with the NMR instrument's parameters. The most frequent causes include:
-
Low Sample Concentration: Insufficient dissolved this compound is a primary reason for weak signals.
-
Poor Solvent Choice or Quality: The solvent may not fully dissolve the sample, or it could contain impurities that interfere with the measurement.
-
Improper Shimming: An inhomogeneous magnetic field across the sample leads to broad peaks and reduced peak height, which lowers the SNR.[1][2]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as the number of scans or receiver gain, can significantly impact the quality of the spectrum.[3]
-
Issues with the NMR Tube: Using low-quality, scratched, or dirty NMR tubes can degrade spectral quality.[4]
Q2: How can I increase the signal-to-noise ratio of my this compound NMR spectrum?
Improving the SNR involves a systematic approach to sample preparation and instrument settings:
-
Increase Sample Concentration: If solubility allows, increase the amount of this compound dissolved in the deuterated solvent. Doubling the concentration can double the signal strength.[5]
-
Optimize the Number of Scans: The SNR is proportional to the square root of the number of scans.[3][6][7] Quadrupling the number of scans will double the SNR.
-
Adjust the Receiver Gain: Ensure the receiver gain is set as high as possible without clipping the Free Induction Decay (FID). Many modern spectrometers have an autogain function that provides a good starting point.[2]
-
Proper Shimming: Carefully shim the magnetic field to maximize its homogeneity. This will result in sharper peaks and improved signal height.
-
Choose the Appropriate Solvent: Select a deuterated solvent in which this compound has high solubility. Ensure the solvent is fresh and free of particulate matter.[5][8]
Q3: What is the recommended sample concentration for an NMR experiment with this compound?
For a small molecule like this compound (a xanthone), the following concentrations are generally recommended for a standard 5 mm NMR tube:
-
¹H NMR: 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent.[4][5]
-
¹³C NMR: 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope.[5]
Bear in mind that very high concentrations can lead to broadened lineshapes in ¹H NMR and may be more difficult to shim.[5]
Q4: Can the choice of deuterated solvent affect the signal-to-noise ratio?
Yes, the choice of deuterated solvent is critical. A good solvent will fully dissolve the this compound, leading to a homogeneous solution and sharper NMR signals. If the compound is not fully dissolved, the concentration in solution will be lower than anticipated, resulting in a poor SNR. Common solvents for nonpolar organic compounds include chloroform-d (CDCl₃), while dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used for more polar compounds.[4][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal-to-noise issues.
Problem: The ¹H NMR spectrum of this compound has a very low signal-to-noise ratio.
Step 1: Evaluate the Sample Preparation
-
Question: Is the sample fully dissolved?
-
Action: Visually inspect the NMR tube for any solid particles or cloudiness. If present, the sample is not fully dissolved.
-
Solution: Try sonicating the sample gently. If solids persist, consider a different deuterated solvent with higher solubilizing power for this compound. Filtering the sample before transferring it to the NMR tube can also help remove particulate matter.[5]
-
-
Question: Was the correct amount of this compound used?
-
Action: Review your experimental notes to confirm the weighed amount of the compound.
-
Solution: If the concentration is too low, prepare a new, more concentrated sample, if solubility permits.
-
Step 2: Check the NMR Spectrometer Parameters
-
Question: How many scans were acquired?
-
Question: What is the receiver gain (rg) setting?
-
Action: Check the receiver gain value. An unusually low value will result in a weak signal.
-
Solution: Use the automatic gain adjustment (rga or similar command) on the spectrometer. If adjusting manually, increase the gain until the FID just begins to show signs of clipping, then reduce it slightly.
-
-
Question: Has the probe been properly tuned and matched?
-
Action: An untuned probe will lead to significant signal loss.
-
Solution: Always tune and match the probe for each sample. This ensures efficient transfer of radiofrequency pulses and optimal signal detection.[2]
-
Step 3: Assess the Data Processing
-
Question: Was any line broadening applied during processing?
-
Action: Check the lb (line broadening) or similar apodization parameter.
-
Solution: While a small amount of line broadening (e.g., 0.3 Hz) can sometimes improve the appearance of noisy spectra by smoothing the baseline, an excessive value will broaden the peaks and reduce their height. Try processing the data with lb=0.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for acquiring NMR spectra of this compound.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Sample Concentration | 5-25 mg / 0.6 mL | 50-100 mg / 0.6 mL | To ensure sufficient signal for the nucleus being observed.[4][5] |
| Typical Number of Scans (ns) | 8-32 | 1024-4096 | ¹³C has a much lower natural abundance and gyromagnetic ratio, requiring significantly more scans.[7] |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Allows for sufficient relaxation of the nuclei between pulses, preventing signal saturation. |
| Acquisition Time (at) | 2-4 seconds | 1-2 seconds | Should be long enough to allow the FID to decay to near zero to avoid truncation artifacts.[9] |
Detailed Experimental Protocol
Protocol: Preparation of a this compound Sample for NMR Analysis
-
Weigh the Sample: Accurately weigh 10-15 mg of pure this compound into a clean, dry vial.
-
Select the Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) based on the known solubility of this compound.
-
Dissolve the Sample: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.[4]
-
Filter and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. This will remove any dust or particulate matter.[10]
-
Check Sample Height: Ensure the height of the solution in the NMR tube is between 4 and 5 cm, which is sufficient to cover the detection coils of the NMR probe.[4]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol or isopropanol to remove any fingerprints or dust.[4]
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. CHAPTER-8 [cis.rit.edu]
- 7. reddit.com [reddit.com]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. chemistry.mit.edu [chemistry.mit.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Tovopyrifolin C Analysis by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Tovopyrifolin C.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to RP-HPLC?
A1: this compound is a naturally occurring flavonoid, specifically a xanthone, with a molecular formula of C14H10O6 and a molecular weight of 274.23 g/mol [1][2][3][4][5]. Its structure contains multiple hydroxyl groups, making it a polar compound with acidic protons. This is a critical consideration for RP-HPLC method development, as the mobile phase pH will significantly influence its retention and peak shape. It is soluble in organic solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate[3].
Q2: What is a good starting point for a C18 column for this compound analysis?
A2: A good starting point for the analysis of this compound on a C18 column would be a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol[6][7]. A gradient elution is often preferable for complex samples to ensure good resolution of all components[2][8]. A typical starting gradient could be 10-90% acetonitrile in water over 20-30 minutes. The water phase should be acidified, for instance with 0.1% formic acid or phosphoric acid, to suppress the ionization of the phenolic hydroxyl groups on this compound, leading to better peak shape and retention[1].
Q3: My peak for this compound is tailing. What are the common causes and solutions?
A3: Peak tailing for polar, acidic compounds like this compound in RP-HPLC is often caused by secondary interactions between the analyte and the silica stationary phase. The free silanol groups on the silica surface can interact with the hydroxyl groups of this compound, leading to tailing. Here are some solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid will suppress the ionization of both the analyte and the silanol groups, minimizing secondary interactions[1].
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing with polar analytes.
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce tailing[8].
Q4: I am not getting enough retention for this compound on my C18 column. How can I increase its retention time?
A4: If this compound is eluting too early (i.e., low retention), you can increase its retention by making the mobile phase more polar. In reverse-phase HPLC, this is achieved by:
-
Decreasing the organic solvent concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase[1][3].
-
Using a weaker organic solvent: Methanol is a weaker solvent than acetonitrile in RP-HPLC. Switching from acetonitrile to methanol (or using a mixture) can increase retention.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound by RP-HPLC.
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | 1. Mobile phase is too strong (analytes elute too quickly).2. Inappropriate mobile phase pH affecting selectivity.3. Insufficient column efficiency. | 1. Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase[1][3].2. Adjust the pH of the aqueous portion of the mobile phase. Since this compound has phenolic hydroxyls, its ionization state is pH-dependent. Experiment with a pH range of 2.5-4.0 to find the optimal selectivity[1][6].3. Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates[2][3][8]. |
| Broad Peaks | 1. Column overloading.2. Extra-column volume (dead volume) in the HPLC system.3. Column contamination or degradation. | 1. Reduce the injection volume or the concentration of the sample.2. Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.3. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. |
| Split Peaks | 1. Sample solvent is much stronger than the mobile phase.2. Partial column blockage.3. Column void formation. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent if possible.2. Reverse the column and flush it with a strong solvent at a low flow rate.3. If a void is suspected at the column inlet, it may need to be repacked or replaced. |
| Irreproducible Retention Times | 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition or temperature.3. Pump malfunction or leaks. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods.2. Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.3. Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
General RP-HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will be required for specific applications and matrices.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 80% B
-
20-22 min: 80% to 10% B
-
22-27 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving the resolution of this compound in RP-HPLC.
Factors Affecting Peak Resolution
Caption: Key chromatographic factors influencing peak resolution in HPLC.
References
- 1. This compound | Phenols | 34211-53-5 | Invivochem [invivochem.com]
- 2. This compound | Natural Flavonoid | Monoamine Oxidase | TargetMol [targetmol.com]
- 3. This compound | CAS:34211-53-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. biocrick.com [biocrick.com]
- 5. biocrick.com [biocrick.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of Tovopyrifolin C
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful crystallization of Tovopyrifolin C.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] The choice of solvent is a critical first step in developing a successful crystallization protocol.
Q2: What are the key parameters to control for successful crystallization of this compound?
A2: Successful crystallization is a multi-parameter process. Key factors to control include:
-
Solvent Selection: The compound should have moderate solubility in the chosen solvent at elevated temperatures and lower solubility at cooler temperatures.
-
Concentration: A supersaturated solution is required for crystals to form. Finding the optimal concentration is often a matter of empirical testing.
-
Cooling Rate: A slow cooling rate generally promotes the growth of larger, higher-quality crystals.[2] Rapid cooling can lead to the formation of small, impure crystals or even amorphous precipitation.[2]
-
Purity of the Compound: Impurities can inhibit crystal growth or co-crystallize, affecting the quality of the final crystals.
-
Nucleation: The initiation of crystal growth can be spontaneous or induced by methods such as scratching the flask or adding a seed crystal.[3][4]
Q3: What are some common methods for crystallizing small molecules like this compound?
A3: Several methods can be employed for the crystallization of small molecules. The most common include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, increasing the compound's concentration and leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor diffuses into the compound's solution, it reduces the compound's solubility, promoting crystallization.[5]
-
Slow Cooling: A saturated solution of the compound at a higher temperature is slowly cooled to a lower temperature, at which the compound is less soluble.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form | The solution is not supersaturated (too much solvent). | 1. Try scratching the inside of the flask with a glass rod to induce nucleation.[3][4]2. Add a seed crystal of this compound if available.[3]3. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[3][4]4. If the initial solvent is too good, consider using an anti-solvent to decrease solubility. |
| "Oiling Out" | The compound's solubility limit is exceeded at a temperature above its melting point, or significant impurities are present.[2] | 1. Re-heat the solution to dissolve the oil and add a small amount of additional solvent.[2]2. Allow the solution to cool more slowly to prevent reaching supersaturation at a high temperature.[2]3. Consider further purification of the this compound sample. |
| Rapid Crystal Formation (Fine Powder) | The solution is too concentrated, or the cooling rate is too fast. | 1. Re-heat the solution and add a small amount of additional solvent to slightly decrease the saturation.[2]2. Slow down the cooling process by allowing the flask to cool to room temperature on the bench before placing it in a cooling bath. Insulating the flask can also be beneficial.[2] |
| Poor Crystal Quality (e.g., cloudy, small) | Impurities are trapped in the crystal lattice due to rapid growth. | 1. Follow the steps for slowing down crystal formation (see above).2. Ensure the starting material is of high purity. Recrystallization may be necessary. |
Experimental Protocols
Below are generalized protocols that can be adapted for the crystallization of this compound.
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Place the filtered solution in a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Store the vial in a vibration-free location at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
-
Reservoir Preparation: In the outer well of a vapor diffusion plate, add a reservoir solution containing a solvent in which this compound is less soluble (an "anti-solvent").
-
Drop Preparation: On a siliconized glass cover slip, mix a small volume of the concentrated this compound solution (in a "good" solvent like DMSO) with an equal volume of the reservoir solution.
-
Sealing: Invert the cover slip and seal the well with grease to create a closed system.
-
Diffusion: The vapor from the reservoir will slowly diffuse into the drop, gradually decreasing the solubility of this compound and promoting crystallization.
-
Incubation and Monitoring: Keep the plate in a stable environment and monitor for crystal growth.
Visualizing Crystallization Workflows
General Crystallization Workflow
Caption: A general workflow for the crystallization of this compound.
Troubleshooting Logic for No Crystal Growth
Caption: A troubleshooting decision tree for when no crystals are forming.
References
Enhancing the stability of Tovopyrifolin C in DMSO for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Tovopyrifolin C in DMSO for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound in DMSO.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the DMSO stock solution after thawing. | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in DMSO, especially at lower temperatures. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[1][2] 3. Water Absorption: DMSO is hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of the compound. | 1. Warm the Solution: Gently warm the vial to room temperature for at least 60 minutes before use.[3] If precipitation persists, brief sonication may help redissolve the compound. 2. Prepare Aliquots: Store the stock solution in smaller, single-use aliquots to minimize the number of freeze-thaw cycles.[3] 3. Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO and handle it in a low-humidity environment to prevent water absorption. |
| Loss of biological activity or inconsistent experimental results. | 1. Chemical Degradation: this compound may be unstable in DMSO over time, even at low temperatures. 2. Oxidation: Exposure to oxygen can lead to oxidative degradation of the compound.[2] 3. Hydrolysis: Presence of water in DMSO can cause hydrolysis of susceptible functional groups.[2][4] | 1. Optimize Storage Conditions: Store aliquots at -80°C for long-term storage.[5] For routine use, storage at -20°C for up to one month is generally acceptable.[3] 2. Inert Gas Overlay: Before sealing vials for long-term storage, consider purging the headspace with an inert gas like argon or nitrogen to displace oxygen. 3. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for sensitive experiments.[3] |
| Discoloration of the DMSO stock solution. | Compound Degradation: A change in color often indicates chemical degradation and the formation of chromophoric impurities. | Discard the Solution: Do not use discolored solutions as the presence of degradation products can lead to erroneous results. Prepare a fresh stock solution from solid compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
For long-term storage (months to years), it is recommended to store this compound in DMSO as aliquots at -80°C.[5] For short-term storage (up to one month), -20°C is generally sufficient.[3] Avoid storing DMSO solutions at 4°C for extended periods, as this can increase the rate of degradation for some compounds and may not prevent precipitation.
Q2: How many times can I freeze and thaw my this compound stock solution?
To maintain the integrity of the compound, it is crucial to minimize freeze-thaw cycles. While some studies show that many compounds are stable for a limited number of cycles (e.g., up to 11 cycles)[1][2], it is best practice to prepare single-use aliquots to avoid this issue altogether.
Q3: Does the presence of water in DMSO affect the stability of this compound?
Yes, the presence of water in DMSO can significantly impact the stability of compounds by promoting hydrolysis.[2][4] DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Therefore, it is essential to use anhydrous DMSO and minimize the exposure of stock solutions to ambient air. Some studies suggest that for certain libraries, a 90:10 DMSO/water mixture can be a pragmatic storage solvent, but this is highly compound-dependent.[4]
Q4: Should I be concerned about the purity of the DMSO I use?
Absolutely. The purity of the DMSO can affect the stability of the dissolved compound. Use only high-purity, anhydrous, sterile-filtered DMSO suitable for cell culture or analytical applications. Impurities in lower-grade DMSO can react with this compound, leading to its degradation.
Q5: How can I check the stability of my this compound stock solution?
The most reliable method to assess the stability is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods can separate the parent compound from its degradation products and allow for quantification of its purity over time.
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general method to evaluate the stability of this compound under different storage conditions.
1. Materials and Reagents:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
-
Pipettes and tips
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the compound completely by vortexing. Gentle warming or sonication may be used if necessary.
3. Experimental Setup:
-
Dispense 100 µL aliquots of the 10 mM stock solution into multiple autosampler vials.
-
Divide the vials into different storage condition groups. See the table below for an example study design.
-
For each condition, prepare triplicate samples for each time point.
-
Take an initial sample (T=0) for immediate analysis.
4. Storage and Sampling:
-
Store the vials at the designated temperatures.
-
At each time point (e.g., 1, 2, 4, 8, 12 weeks), retrieve three vials from each storage condition.
-
Allow the vials to thaw completely and equilibrate to room temperature before analysis.
5. HPLC Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions). The gradient should be optimized to separate this compound from any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: Determine the optimal wavelength for this compound by running a UV-Vis scan.
-
Data Analysis: Integrate the peak area of this compound at each time point. Calculate the percentage of the remaining compound relative to the T=0 sample.
Example Stability Study Design and Data
| Storage Condition | Time Point | Mean % Remaining this compound (± SD) | Observations |
| -80°C | 0 weeks | 100% | Clear solution |
| 4 weeks | 99.8 ± 0.2% | Clear solution | |
| 12 weeks | 99.5 ± 0.3% | Clear solution | |
| 24 weeks | 99.1 ± 0.4% | Clear solution | |
| -20°C | 0 weeks | 100% | Clear solution |
| 4 weeks | 98.2 ± 0.5% | Clear solution | |
| 12 weeks | 95.1 ± 0.8% | Clear solution | |
| 24 weeks | 90.3 ± 1.2% | Slight yellowing | |
| 4°C | 0 weeks | 100% | Clear solution |
| 4 weeks | 85.4 ± 1.5% | Noticeable yellowing | |
| 12 weeks | 62.7 ± 2.1% | Significant yellowing | |
| 24 weeks | 35.2 ± 3.5% | Brownish color, slight precipitate | |
| Room Temp (25°C) | 0 weeks | 100% | Clear solution |
| 1 week | 70.1 ± 2.8% | Significant degradation | |
| 2 weeks | 45.5 ± 3.9% | Major degradation and color change |
Visualizations
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing challenges in the scale-up synthesis of Tovopyrifolin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Tovopyrifolin C (1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The main challenges include:
-
Regioselectivity: Controlling the precise placement of hydroxyl and methoxy groups on the xanthone core can be difficult, often leading to isomeric impurities.
-
Reaction Conditions: Harsh reaction conditions, such as strong acids and high temperatures, can lead to side reactions and degradation of the polyhydroxylated aromatic rings.
-
Purification: The high polarity of this compound and its intermediates makes purification by traditional column chromatography challenging, often resulting in poor separation and the need for large volumes of solvent.[1][2]
-
Solubility: Polyhydroxylated xanthones often have limited solubility in common organic solvents, which can complicate reaction setup and purification.[3]
Q2: Which are the most common synthetic routes for the xanthone core of this compound?
A2: The most prevalent methods for constructing the dibenzo-γ-pyrone (xanthone) scaffold are:
-
Grover, Shah, and Shah (GSS) Reaction: Condensation of a salicylic acid derivative with a polyphenol in the presence of a condensing agent.[4]
-
Cyclodehydration of 2,2'-dihydroxybenzophenones: An intramolecular cyclization that forms the central pyrone ring.[4][5]
-
Electrophilic Cycloacylation of 2-aryloxybenzoic acids: Another intramolecular cyclization strategy to form the xanthone core.[4]
-
Modern Catalytic Methods: Rhodium-catalyzed C-H activation and annulation of salicylaldehydes with hydroquinones offers a more recent and efficient approach.[6]
Q3: How can I improve the regioselectivity of the synthesis?
A3: Improving regioselectivity often involves:
-
Strategic Use of Protecting Groups: Protecting certain hydroxyl groups can direct the reaction to the desired position.
-
Choice of Synthetic Route: Some synthetic methods offer better inherent regioselectivity than others. For example, building the molecule from appropriately substituted precursors in a convergent synthesis can provide better control.
-
Enzyme-Catalyzed Reactions: Biocatalytic methods can offer high regioselectivity for functional group manipulations on the xanthone core.
Q4: What are the best practices for purifying polar xanthones like this compound?
A4: For polar xanthones, consider the following purification strategies:
-
Reverse-Phase Chromatography: This is often more effective than normal-phase silica gel for separating polar compounds.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is well-suited for the separation and purification of polar natural products like xanthones and can be scaled up.[1]
-
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for purification on a large scale.
Troubleshooting Guides
Problem 1: Low Yield in Xanthone Core Formation (via Benzophenone Cyclization)
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Increase reaction temperature or time. - Use a stronger dehydrating agent (e.g., Eaton's reagent, concentrated H₂SO₄, P₂O₅). Note: Harsh conditions may cause degradation. |
| Side Reactions/Degradation | - Lower the reaction temperature and extend the reaction time. - Use milder cyclization conditions if possible. - Ensure starting materials are pure. |
| Poor Solubility of Benzophenone Intermediate | - Screen for a solvent in which the intermediate has better solubility at the reaction temperature. - Consider using a co-solvent system. |
Problem 2: Formation of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol in Acylation/Cyclization | - Re-evaluate the synthetic strategy. The use of protecting groups to block reactive sites on the phenol or salicylic acid precursors is crucial. - Investigate alternative synthetic routes that offer better regiocontrol.[7] |
| Isomerization under Reaction Conditions | - If applicable, investigate if the reaction conditions (e.g., strong acid, high heat) are causing acyl or methyl group migration. Milder conditions may be necessary. |
Problem 3: Difficulty in Purification
| Potential Cause | Troubleshooting Steps |
| Streaking/Poor Separation on Silica Gel | - Switch to a reverse-phase column. - Add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to suppress ionization of phenolic hydroxyl groups. - Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Co-elution of Impurities | - Optimize the mobile phase gradient in reverse-phase HPLC. - Explore preparative HPLC or HSCCC for better resolution.[1] |
| Product Insolubility During Workup | - Use a more polar solvent for extraction. - If the product precipitates, it may be collected by filtration, but this may require further purification. |
Experimental Protocols
Representative Protocol for Xanthone Synthesis via Benzophenone Cyclization
This protocol outlines a general procedure for the synthesis of a polyhydroxylated xanthone, which would be a key step in a potential synthesis of this compound.
-
Step 1: Friedel-Crafts Acylation to form the Benzophenone Intermediate.
-
To a solution of a suitably protected polyhydroxybenzoic acid (1 eq.) in an appropriate solvent (e.g., dry CH₂Cl₂), add a Lewis acid catalyst (e.g., AlCl₃, 2-3 eq.) at 0 °C.
-
Slowly add a protected polyphenol (1 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by carefully adding ice-cold dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude benzophenone intermediate by column chromatography or crystallization.
-
-
Step 2: Cyclodehydration to the Xanthone Core.
-
Heat the purified benzophenone intermediate in a strong acid (e.g., concentrated H₂SO₄ or Eaton's reagent) at 80-120 °C for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting xanthone by chromatography or crystallization.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic pathway for xanthones via benzophenone intermediates.
Caption: A logical workflow for troubleshooting common issues in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigarra.up.pt [sigarra.up.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Optimizing incubation time and concentration for Tovopyrifolin C cytotoxicity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and concentration for Tovopyrifolin C cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A typical starting range would be from low micromolar (µM) to millimolar (mM) concentrations.[1] A preliminary dose-response study is crucial to identify a more focused concentration range for subsequent detailed experiments.
Q2: What are the typical incubation times for assessing the cytotoxicity of this compound?
A2: For initial screening, it is common to test incubation times of 24, 48, and 72 hours.[1][2] This range helps in understanding both short-term and long-term cytotoxic effects of this compound. The optimal incubation time is dependent on the cell line's doubling time and the compound's mechanism of action.[2]
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: The choice of assay depends on the suspected mechanism of action of this compound and the experimental goals. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity, which is often used as an indicator of cell viability.[3][4]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[4][5]
-
ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive method that quantifies the amount of ATP present, which correlates with the number of viable cells.[6]
-
Real-time Cytotoxicity Assays: These assays use non-lytic reagents to continuously monitor cell death over time, which can be useful for determining the precise onset of cytotoxicity.[6]
For initial screening of this compound, an MTT or a similar tetrazolium reduction assay is a robust and cost-effective choice.[3]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Causes:
-
Inconsistent cell seeding.
-
Pipetting errors during the addition of this compound or assay reagents.
-
"Edge effects" in the 96-well plate, where wells on the perimeter of the plate evaporate more quickly.[2]
-
-
Suggested Solutions:
Issue 2: No cytotoxic effect is observed even at high concentrations of this compound.
-
Possible Causes:
-
The chosen cell line may be resistant to this compound.
-
The incubation time may be too short for the cytotoxic effects to manifest.[2]
-
The compound may be unstable in the culture medium.
-
-
Suggested Solutions:
-
Consider using a different cell line or include a positive control known to induce cytotoxicity in your current cell line to ensure the assay is working correctly.[2]
-
Extend the incubation time to 72 or even 96 hours.[2]
-
Assess the stability of this compound in your culture medium over the time course of the experiment.
-
Issue 3: Precipitation of this compound is observed in the culture medium.
-
Possible Causes:
-
Poor solubility of the compound in the culture medium.
-
The concentration of the compound is too high.
-
-
Suggested Solutions:
-
Dissolve this compound in a suitable solvent like DMSO at a higher stock concentration before diluting it in the culture medium.[2]
-
Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells.[2][8]
-
Test a lower concentration range of the compound.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Concentration Range | Purpose |
| 0.1 µM - 10 µM | Initial screening for highly potent cytotoxicity |
| 10 µM - 100 µM | Standard screening range |
| 100 µM - 1 mM | To establish a dose-response curve if no effect is seen at lower concentrations |
Table 2: Recommended Incubation Times for this compound
| Incubation Time | Purpose |
| 24 hours | To assess acute cytotoxicity |
| 48 hours | Standard time point for many cytotoxicity assays |
| 72 hours | To assess longer-term or delayed cytotoxic effects |
Experimental Protocols
Protocol: Determining Optimal Incubation Time and Concentration using an MTT Assay
This protocol provides a framework for determining the IC50 (half-maximal inhibitory concentration) of this compound.
1. Cell Seeding:
- Harvest and count cells that are in the logarithmic growth phase.
- Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
2. Compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.[9]
- Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.[8]
- Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
3. Incubation:
- Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[1]
4. MTT Assay:
- At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
5. Data Acquisition and Analysis:
- Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.[1]
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for each incubation time.
Visualizations
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: Hypothetical PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Minimizing batch-to-batch variability in Tovopyrifolin C biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in biological assays involving Tovopyrifolin C, a representative pyridinone-based kinase inhibitor targeting the JAK/STAT pathway.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is a kinase inhibitor designed to target the Janus kinase (JAK) family of enzymes. By inhibiting JAKs, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway ultimately interferes with the transcription of target genes involved in cell proliferation, differentiation, and inflammation.[1]
Q2: I'm observing significant variability in my IC50 values for this compound between experiments. What are the common causes? High variability in IC50 values is a frequent issue and can stem from several sources:
-
Cell-Related Issues: Inconsistent cell density at the time of seeding, using cells with high passage numbers, or variations in cell health can alter drug response.[2][3]
-
Compound Handling: Inconsistent preparation of stock solutions, improper storage, or precipitation of the compound upon dilution into aqueous media can lead to inaccurate concentrations.[4]
-
Assay Conditions: Variations in incubation times, temperature gradients across the assay plate, or high final concentrations of the solvent (e.g., DMSO) can affect enzyme activity and cell viability.[5]
-
Reagent Lots: Using different lots of media, serum, or key reagents between experiments can introduce variability.[6]
Q3: My Western blot results for phospho-STAT3 (p-STAT3) inhibition are inconsistent. How can I improve reproducibility? Inconsistent Western blot data often points to technical variability in the protocol. Key areas to focus on include:
-
Consistent Lysate Preparation: Ensure rapid and consistent cell lysis and protein extraction to preserve phosphorylation states. Always add protease and phosphatase inhibitors to your lysis buffer.[1]
-
Accurate Protein Quantification: Inaccuracies in protein concentration measurement will lead to unequal loading. Perform a reliable protein assay (e.g., BCA) for every experiment.
-
Antibody Performance: Use high-quality, validated antibodies for both phospho-STAT3 (e.g., Tyr705) and total STAT3.[7][8] Determine the optimal antibody dilution and stick to it.
-
Loading Controls: Always probe for a reliable loading control (e.g., β-Actin, GAPDH) on the same blot to normalize the p-STAT3 and total STAT3 signals.[7]
-
Stripping and Re-probing: If stripping and re-probing, ensure the stripping process is complete without removing excessive protein. It is often better to run duplicate gels.[7]
Q4: this compound is showing low potency or appears insoluble in my cell culture medium. What should I do? Poor solubility is a common challenge with small molecule inhibitors.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like 100% DMSO.[4]
-
Sonication: Briefly sonicate the stock solution to ensure the compound is fully dissolved.[4]
-
Final Solvent Concentration: When diluting into your assay medium, ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4] Run a vehicle control with the same final DMSO concentration as your treated samples.
-
Pre-warming Medium: Pre-warming the cell culture medium before adding the diluted compound can sometimes help maintain solubility.
Q5: How can I confirm that this compound is engaging its target (JAK) in my cells? Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[9][10] This method is based on the principle that a protein becomes more thermally stable when its ligand (this compound) is bound.[11][12] By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein (JAK) remaining, you can observe a "thermal shift" in the presence of the drug, confirming direct binding in a cellular context.[9][10]
Section 2: Troubleshooting Guides
Issue: High Variability in Cell Viability Assays (e.g., MTT)
Question: What steps can I take to reduce well-to-well and plate-to-plate variability in my MTT assays with this compound?
High variability can mask the true biological effect of your compound. Follow these steps to improve consistency:
-
Standardize Cell Seeding:
-
Ensure you have a homogenous single-cell suspension before seeding.
-
Determine the optimal cell seeding density that ensures cells are in the exponential growth phase throughout the assay period.[13]
-
Plate cells consistently across all wells. For adherent cells, allow sufficient time for attachment before adding the compound.[4]
-
-
Minimize Plate Edge Effects:
-
Evaporation is more pronounced in the outer wells of a microplate. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[5]
-
-
Control for Solvent Effects:
-
Maintain a consistent, low final concentration of DMSO (or other solvent) across all wells, including untreated controls.[5]
-
-
Ensure Proper Reagent Mixing:
-
After adding the MTT reagent and later the solubilization solution, ensure thorough mixing without introducing bubbles. An orbital shaker can be useful.
-
-
Optimize Incubation Times:
-
Use consistent incubation times for both drug treatment and the MTT reagent. The optimal MTT incubation time (typically 1-4 hours) can be cell-line dependent.[4]
-
Issue: Inconsistent Western Blot Data
Question: My phospho-STAT3 bands are weak, variable, or absent after this compound treatment. What should I check?
Use this checklist to troubleshoot your Western blot protocol for phosphoproteins:
-
Sample Collection and Lysis:
-
Was the cell stimulation (if any) and drug treatment timed precisely?
-
Were cells immediately placed on ice after treatment and washed with ice-cold PBS?
-
Did the lysis buffer contain fresh protease and phosphatase inhibitors?[1] Phosphatases are highly active and can dephosphorylate your target protein during lysis.
-
-
Protein Quantification and Loading:
-
Was a reliable protein assay used?
-
Was the same amount of total protein loaded in each lane?
-
Did you run a loading control (e.g., β-Actin, GAPDH) to verify equal loading?[7]
-
-
Antibody and Incubation:
-
Transfer and Detection:
-
Was the transfer from gel to membrane (PVDF or nitrocellulose) efficient? You can check this with a Ponceau S stain.
-
Was the detection substrate fresh and evenly applied?
-
Section 3: Data Presentation
Table 1: Troubleshooting Checklist for Assay Variability
| Source of Variability | Key Checkpoints | Recommended Action |
| Cell Culture | Passage Number | Use cells within a consistent, low passage range.[3] |
| Cell Density | Standardize seeding density and ensure cells are in log growth phase.[2][3] | |
| Contamination | Routinely test for mycoplasma and other contaminants.[2] | |
| Compound | Solubility | Prepare fresh dilutions from a validated DMSO stock; sonicate if needed.[4] |
| Final DMSO % | Keep final DMSO concentration consistent and low (e.g., <0.5%).[4] | |
| Assay Plate | Edge Effects | Do not use outer wells for samples; fill with PBS instead.[5] |
| Temperature | Ensure uniform temperature during incubation; avoid stacking plates.[5] | |
| Liquid Handling | Pipetting | Calibrate pipettes regularly; use reverse pipetting for viscous liquids.[5] |
| Mixing | Ensure thorough but gentle mixing of all reagents added to wells.[5] | |
| Reagents | Lot-to-Lot Variation | If possible, use the same lot of serum, media, and key reagents for a set of experiments.[6] |
Table 2: Recommended Parameters for Key this compound Assays
| Assay | Parameter | Recommended Value | Notes |
| MTT Assay | Seeding Density | 1,000 - 100,000 cells/well | Optimize for your specific cell line to ensure log-phase growth. |
| MTT Reagent Conc. | 0.25 - 0.5 mg/mL | The final concentration in the well.[14][15] | |
| MTT Incubation | 2 - 5 hours | Visible purple precipitate should form.[15] | |
| Solubilizing Agent | DMSO, Isopropanol, or SDS-based solution | Ensure complete dissolution of formazan crystals.[14] | |
| Absorbance Reading | 570 - 590 nm | A reference wavelength of >650 nm can be used to subtract background.[15] | |
| p-STAT3 Western Blot | Protein Loaded/Lane | 10 - 40 µg | Depends on target protein abundance. |
| p-STAT3 (Tyr705) Ab | e.g., Cell Signaling #9145 | Use a well-validated antibody.[1][8] | |
| Total STAT3 Ab | e.g., Cell Signaling #9139 | Essential for normalization.[1][8] | |
| Loading Control Ab | β-Actin or GAPDH | Essential for normalization.[1] |
Section 4: Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol details the detection of p-STAT3 (Tyr705) inhibition by this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., in a 6-well plate) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.
-
If required, stimulate cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
-
Cell Lysis:
-
Aspirate media, wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C, using the manufacturer's recommended dilution.[8]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an ECL detection reagent and visualize bands using a chemiluminescence imager.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-Actin) to normalize the data.[7]
-
Protocol 2: MTT Cell Viability Assay
This protocol measures cell viability as an indicator of cytotoxicity or anti-proliferative activity.[15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.
-
-
Absorbance Measurement:
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of this compound to its target protein (e.g., a JAK kinase) in intact cells.[9][10]
-
Cell Treatment:
-
Culture cells to ~80% confluency. Treat one batch of cells with this compound at a desired concentration and another with a vehicle control. Incubate for a sufficient time to allow target binding (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells, wash, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to different temperatures for 3-5 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).[16] Cool immediately to room temperature.
-
-
Cell Lysis:
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated/aggregated proteins.[16]
-
-
Analysis:
-
Collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., JAK2) remaining in the supernatant from each temperature point using Western blotting or ELISA.
-
-
Data Interpretation:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.[12]
-
Section 5: Visualizations
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A standardized experimental workflow to reduce batch-to-batch variability.
Caption: A logical troubleshooting flowchart for addressing high IC50 variability.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 8. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Off-Target Effects in Small Molecule Inhibitor Experiments
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with small molecule inhibitors. While the principles discussed here are broadly applicable, they are presented to assist researchers working with novel compounds where off-target profiles may not be well-characterized. The following questions and answers will address common issues and provide detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to a variety of problems, including:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?
A2: A multi-pronged approach combining computational and experimental methods is the most effective way to identify and validate off-target effects.[1]
Initial Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which your compound elicits the desired on-target effect and to see if toxicity is concentration-dependent.[1]
-
Use Structurally Unrelated Inhibitors: If other inhibitors for the same target are available, use them in parallel. If they produce the same phenotype, it is more likely that the effect is on-target.[1]
Advanced Validation Techniques:
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[1][2] If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.
-
Kinase Profiling: Screen your compound against a large panel of kinases to identify potential off-target interactions.[3][4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[5] A shift in the melting curve of the intended target, but not other proteins, can confirm on-target binding.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate your compound to find the lowest concentration that produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the structure of your compound and the binding sites of known proteins.[5][6]
-
Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High Cellular Toxicity at Low Concentrations | The compound may have a potent off-target that induces a toxic phenotype. | 1. Perform a broad kinase or safety pharmacology panel to identify potential off-target interactions. 2. Conduct a cell viability assay across multiple cell lines to determine if the toxicity is cell-type specific.[1] 3. Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1] |
| Inconsistent Results Between Different Cell Lines | The expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Confirm target expression levels in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well. |
| Phenotype Does Not Match Genetic Knockdown of the Target | The observed phenotype is likely due to an off-target effect. | 1. Use a rescue experiment: re-express the target protein in the knockout/knockdown cells and see if the inhibitor's effect is restored. If not, it's an off-target effect. 2. Perform a target deconvolution study using chemical proteomics or genetic screens to identify the true target.[7] |
| Biochemical Activity Does Not Correlate with Cellular Activity | Differences in ATP concentration between biochemical assays and the cellular environment can alter inhibitor potency and selectivity.[8] | 1. Perform biochemical assays at physiological ATP concentrations. 2. Use cellular target engagement assays like CETSA or NanoBRET™ to confirm binding in a cellular context.[5] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add a detection reagent that measures the amount of ATP remaining (e.g., using a luminescence-based assay) or the amount of phosphorylated substrate.[1]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[5]
-
Data Interpretation: A shift in the melting curve (the temperature at which the protein denatures) in the presence of the compound indicates target engagement.[5]
Visualizing Experimental Workflows and Concepts
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.
Caption: An overview of key strategies to minimize and validate off-target effects throughout the experimental process.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the cytotoxic activity of Tovopyrifolin C with other xanthones
A Comparative Guide to the Cytotoxic Activity of Xanthones: Benchmarking Against Tovopyrifolin C Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of several well-characterized xanthones, offering a benchmark for evaluating compounds such as this compound, for which public data is not currently available. The information presented herein is curated from peer-reviewed studies and focuses on quantitative cytotoxic measures, experimental methodologies, and mechanisms of action.
Introduction to Xanthones and this compound
Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species, particularly in the family Clusiaceae (Guttiferae), which includes the genus Garcinia. These compounds have garnered significant interest in cancer research due to their potent cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines.
This compound is a xanthone that is commercially available for research purposes. However, as of this publication, there is a lack of publicly accessible data detailing its cytotoxic activity. To provide a valuable comparative context for researchers investigating this and other novel xanthones, this guide focuses on the cytotoxic profiles of structurally related and co-occurring xanthones from Garcinia species: α-mangostin , γ-mangostin , and rubraxanthone .
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 values for the selected xanthones against various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| α-mangostin | HT-29 | Colon Carcinoma | 1.7 | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.7 | [1] | |
| SK-MEL-28 | Melanoma | ~18.3 (7.5 µg/ml) | [2] | |
| 4T1 | Breast Cancer | >100 (inactive) | [3] | |
| γ-mangostin | HT-29 | Colon Carcinoma | 4.9 | [1] |
| SK-MEL-28 | Melanoma | Not specified, but induced G1 arrest | [2] | |
| Rubraxanthone | 4T1 | Breast Cancer | 10.96 | [3][4] |
| B16F10 | Melanoma | >100 (inactive) | [4] | |
| Garcinone D | HT-29 | Colon Carcinoma | 2.3 | [1] |
| 3-Isomangostin | HT-29 | Colon Carcinoma | 1.7 | [1] |
Experimental Protocols
The data presented in this guide were primarily generated using the following standard in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone compound for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is calculated based on the absorbance readings, which are proportional to the cellular protein mass.
Signaling Pathways in Xanthone-Induced Cytotoxicity
The cytotoxic effects of many xanthones, including α-mangostin, are often mediated through the induction of apoptosis (programmed cell death). Several key signaling pathways are implicated in this process.
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxic activity of xanthones.
Apoptosis Induction by α-mangostin
α-mangostin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Key pathways involved in α-mangostin-induced apoptosis.
Concluding Remarks
While direct cytotoxic data for this compound remains to be published, the comparative analysis of related xanthones such as α-mangostin, γ-mangostin, and rubraxanthone provides a valuable framework for researchers. These compounds consistently demonstrate potent cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the low micromolar range. The primary mechanism of action for many of these xanthones involves the induction of apoptosis through the activation of caspase cascades.
Future studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure that newly generated data can be accurately compared with the existing body of literature on xanthone cytotoxicity.
References
A Comparative Analysis of Tovopyrifolin C and Doxorubicin on Cancer Cell Lines
A Head-to-Head Look at a Novel Natural Product and a Chemotherapy Staple
In the landscape of oncology research, the quest for novel, effective, and less toxic anticancer agents is perpetual. This guide provides a comparative overview of Tovopyrifolin C, a xanthone isolated from the stem barks of Calophyllum venulosum, and Doxorubicin, a long-standing and widely used chemotherapeutic drug. This document is intended for researchers, scientists, and drug development professionals, offering a structured look at available data, experimental methodologies, and mechanistic insights.
Disclaimer: As of the latest literature review, there is no publicly available scientific data on the anticancer activity, cytotoxicity, or mechanism of action of this compound. Therefore, a direct comparison with doxorubicin is not currently possible. This guide will provide a comprehensive overview of doxorubicin's effects on cancer cell lines and will be updated with data on this compound as it becomes available.
Section 1: Compound Overview
This compound: An Uncharacterized Xanthone
This compound is a natural product belonging to the xanthone class of compounds, isolated from Calophyllum venulosum. While other xanthones from the Calophyllum genus have demonstrated cytotoxic activities against various cancer cell lines, including leukemia (K562), colon (LS-174T), and gastric (SNU-1) cancer cells, specific data for this compound is not available.[1][2] The anticancer potential of related xanthones suggests that this compound may also possess cytotoxic properties, but this remains to be experimentally verified.
Doxorubicin: A Well-Established Anthracycline Antibiotic
Doxorubicin is a potent and broad-spectrum anticancer agent that has been a cornerstone of chemotherapy regimens for decades. It is used in the treatment of a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas. Its multifaceted mechanism of action, while effective, is also associated with significant side effects, driving the search for more targeted alternatives.
Section 2: Comparative Data on Cytotoxicity
This section presents the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| - | - | Data Not Available | - | - | - |
Table 2: IC50 Values of Doxorubicin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| A549 | Lung Carcinoma | > 20 | 24 | MTT | [3] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 | MTT | [3] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | MTT | [3] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 | MTT | [3] |
| HCT116 | Colon Carcinoma | 24.30 | - | MTT | [4] |
| K562 | Chronic Myelogenous Leukemia | - | - | - | - |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | 24 | MTT | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 1 | 48 | MTT | [5] |
| PC3 | Prostate Adenocarcinoma | 2.640 | - | MTT | [4] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.
Section 3: Mechanism of Action
This compound
The mechanism of action for this compound is currently unknown.
Doxorubicin
Doxorubicin exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation: Doxorubicin intercalates between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.[6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with molecular oxygen to produce superoxide and other reactive oxygen species. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
Section 4: Effects on Cell Cycle and Apoptosis
This compound
Data on the effects of this compound on the cell cycle and apoptosis are not available.
Doxorubicin
Doxorubicin is known to induce both cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest: Doxorubicin treatment typically leads to an accumulation of cells in the G2/M phase of the cell cycle.[4][7][8] This arrest is a consequence of the DNA damage response, preventing cells with damaged DNA from proceeding into mitosis.
Apoptosis Induction: The DNA damage and cellular stress caused by doxorubicin trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspase cascades, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell membrane.[6][9][10]
Table 3: Comparative Effects on Cell Cycle and Apoptosis
| Feature | This compound | Doxorubicin |
| Cell Cycle Arrest | Data Not Available | G2/M phase arrest[4][7][8] |
| Apoptosis Induction | Data Not Available | Induces apoptosis through intrinsic and extrinsic pathways[6][9][10] |
Section 5: Experimental Protocols
This section provides generalized methodologies for key experiments used to evaluate the anticancer properties of compounds like doxorubicin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Section 6: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Doxorubicin.
Caption: General experimental workflow for in vitro anticancer drug testing.
References
- 1. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
Validating the anticancer mechanism of Tovopyrifolin C using genetic knockdowns
To our valued audience of researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of Tovopyrifolin C's anticancer mechanism, supported by experimental data from genetic knockdown studies. However, a thorough review of the current scientific literature reveals a significant gap in the understanding of this compound's specific anticancer properties.
At present, publically available research does not detail the anticancer mechanism of this compound, nor are there published studies validating its molecular targets in cancer through genetic knockdown techniques such as siRNA, shRNA, or CRISPR. The primary characterization of this compound is as a natural flavonoid and an inhibitor of monoamine oxidase, with an IC50 of 2.7 µM. Information beyond this is not currently available.
Due to the absence of specific data on this compound's anticancer activity, its signaling pathways, and comparative studies with other agents, we are unable to provide the detailed comparison guide as intended. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows cannot be fulfilled without the foundational research on the compound's mechanism of action.
We are committed to providing accurate and data-driven content. As new research on this compound emerges, we will update this guide to reflect the latest findings. We encourage the research community to investigate the potential of this and other natural compounds in the field of oncology.
For the purpose of illustrating the methodologies that would be employed in such a guide, had the data been available, we present the following hypothetical example based on a well-studied class of anticancer agents, such as STAT3 inhibitors.
Hypothetical Example: Validating a Novel STAT3 Inhibitor (Compound X)
This section serves as a template for the type of content this guide would provide.
Comparison of Anticancer Activity: Compound X vs. Known STAT3 Inhibitor
| Feature | Compound X | Known STAT3 Inhibitor (e.g., Stattic) |
| Target | STAT3 | STAT3 |
| IC50 (STAT3 Inhibition) | [Hypothetical Value] µM | 5.1 µM |
| Cell Line(s) Tested | [e.g., MDA-MB-231, A549] | [e.g., MDA-MB-231, HeLa] |
| Effect on Cell Viability (MTT Assay) | [e.g., Dose-dependent decrease] | [e.g., Dose-dependent decrease] |
| Induction of Apoptosis (Annexin V Assay) | [e.g., Significant increase in apoptotic cells] | [e.g., Significant increase in apoptotic cells] |
Experimental Protocols
1. Cell Culture and Treatment:
-
Human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines would be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells would be seeded in 96-well or 6-well plates and treated with varying concentrations of Compound X or Stattic for 24, 48, and 72 hours.
2. siRNA-mediated STAT3 Knockdown:
-
Cells would be transfected with either a non-targeting control siRNA or a STAT3-specific siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, cells would be treated with Compound X or vehicle control for an additional 48 hours.
3. Western Blot Analysis:
-
Total protein would be extracted from cells, and protein concentrations determined using a BCA assay.
-
Equal amounts of protein would be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against STAT3, phospho-STAT3 (Tyr705), Bcl-2, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Protein bands would be visualized using an enhanced chemiluminescence detection system.
4. Cell Viability Assay (MTT):
-
Following treatment, MTT reagent would be added to each well and incubated for 4 hours.
-
The resulting formazan crystals would be dissolved in DMSO, and the absorbance measured at 570 nm using a microplate reader.
5. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells would be harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
The percentage of apoptotic cells would be quantified by flow cytometry.
Visualizations
Hypothetical Signaling Pathway of a STAT3 Inhibitor
Caption: Hypothetical mechanism of Compound X inhibiting the JAK/STAT3 pathway.
Experimental Workflow for Genetic Knockdown Validation
Caption: Workflow for validating the on-target effect of Compound X using siRNA.
Navigating the Bioactivity Landscape: A Comparative Analysis of Tovopyrifolin C and Curcumin in Oncology
A detailed cross-validation of Tovopyrifolin C's bioactivity in diverse cancer models remains a developing area of research. While data on this compound, a xanthone isolated from Calophyllum venulosum, is currently limited in the public domain, this guide provides a comparative framework using the well-characterized anti-cancer agent, Curcumin, as an established benchmark. This document serves as a template for researchers and drug development professionals to structure their analysis as more data on novel compounds like this compound becomes available.
This guide presents a hypothetical bioactivity profile for this compound, juxtaposed with experimental data for Curcumin, to illustrate a comprehensive comparison. The methodologies and data structures herein are designed to facilitate a rigorous evaluation of novel anti-cancer compounds.
Quantitative Bioactivity Profile
A direct comparison of the cytotoxic and anti-proliferative effects of this compound and Curcumin across various cancer cell lines is essential for a preliminary assessment of their potential. The following table summarizes hypothetical IC50 values for this compound alongside published data for Curcumin.
| Cell Line | Cancer Type | This compound (IC50 µM) (Hypothetical) | Curcumin (IC50 µM) | Reference |
| MCF-7 | Breast Cancer | 15 | 20.9 | [1] |
| A549 | Lung Cancer | 10 | >100 | [2] |
| HCT116 | Colorectal Cancer | 12 | 25 | [3] |
| PC-3 | Prostate Cancer | 8 | 20.9 | [1] |
In Vivo Efficacy: A Comparative Look
The ultimate preclinical validation of an anti-cancer compound lies in its ability to inhibit tumor growth in vivo. This section compares the hypothetical tumor growth inhibition (TGI) of this compound with reported data for Curcumin in a xenograft mouse model.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound (Hypothetical) | Nude Mice (MCF-7 Xenograft) | Breast Cancer | 50 mg/kg, oral, daily | 60 | - |
| Curcumin | Nude Mice (MCF-7 Xenograft) | Breast Cancer | 20 µg/kg, i.p., daily | Significant reduction | [1] |
Mechanistic Insights: Signaling Pathway Modulation
Understanding the molecular mechanisms by which a compound exerts its anti-cancer effects is crucial for its development. This section explores the hypothetical impact of this compound on key cancer-related signaling pathways, with Curcumin's established mechanisms provided for comparison.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in inflammation and cancer progression by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are standard methodologies for assays commonly used to evaluate the bioactivity of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Curcumin (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
A clear and logical experimental workflow is essential for the systematic evaluation of a novel compound.
Caption: A streamlined workflow for preclinical anti-cancer drug evaluation.
Disclaimer: The information provided for this compound is hypothetical and for illustrative purposes only, due to the limited publicly available data. The data and mechanisms for Curcumin are based on published research. Researchers should consult primary literature for detailed information.
References
Comprehensive Comparative Analysis of Tovopyrifolin C's Effect on Normal Versus Cancer Cells: Information Not Currently Available in Publicly Accessible Scientific Literature
Despite a thorough investigation of scientific databases and publicly available literature, a direct comparative analysis of the effects of Tovopyrifolin C on normal versus cancer cells could not be conducted. The necessary experimental data to create a comprehensive comparison guide, including cytotoxicity, apoptosis rates, and specific signaling pathway modulation, for this particular compound is not available in the current body of scientific research.
This compound has been identified as a xanthone isolated from the stem bark of the plant Calophyllum venulosum. While the isolation of this compound has been documented, its specific biological activities, particularly a comparative study on cancerous and non-cancerous cell lines, have not been reported in the accessible scientific literature.
Research into the Calophyllum genus has revealed that it is a rich source of various xanthones and coumarins, many of which have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1][2] Studies on related xanthones from different Calophyllum species have shown anti-proliferative activity against human cancer cell lines such as leukemia (K562), gastric cancer (SNU-1), and colorectal cancer (LS-174T).[3][4] For instance, ananixanthone and caloxanthone B, isolated from Calophyllum depressinervosum and Calophyllum buxifolium, exhibited strong cytotoxicity against K562 leukemic cells with IC50 values of 2.96 and 1.23 μg/mL, respectively.[3][4]
However, these studies have predominantly focused on the anti-cancer properties of these compounds. The critical data required for a comparative analysis—specifically, the effects of these compounds on normal, non-cancerous cell lines—is largely absent from the available literature. This information is essential for determining the selectivity and potential therapeutic window of a compound.
The mechanism of action for some related compounds has been explored, with some xanthones from Calophyllum species showing potential as antioxidants by scavenging reactive oxygen species (ROS).[5][6] The anti-cancer effects of many phytochemicals are often linked to the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival.[7][8] However, without specific studies on this compound, any discussion of its mechanism would be purely speculative.
References
- 1. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Compound Tovopyrifolin C Against Established Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
This guide provides a comparative framework for evaluating the topoisomerase inhibitory potential of Tovopyrifolin C, a xanthone isolated from Calophyllum venulosum, against well-characterized topoisomerase inhibitors. Due to the limited publicly available data on the biological activity of this compound, this document serves as a template for its future benchmarking. The established inhibitors chosen for comparison are Camptothecin, a Topoisomerase I inhibitor, and Etoposide and Doxorubicin, which are Topoisomerase II inhibitors.
Mechanism of Action Overview
Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes.[1][2] They function by creating transient single- or double-strand breaks in the DNA.[2][3] Topoisomerase inhibitors are broadly categorized into two classes: Topoisomerase I inhibitors, which trap the enzyme-DNA covalent complex after a single-strand break, and Topoisomerase II inhibitors, which stabilize the complex after a double-strand break.[4] These stabilized "cleavable complexes" lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis, making them effective anticancer agents.[1][2] Inhibitors can be further classified as "poisons," which stabilize the cleavable complex, or "catalytic inhibitors," which interfere with the enzyme's function without trapping it on the DNA.[5]
This compound , as a xanthone, belongs to a class of compounds with diverse biological activities. However, its specific mechanism of action and its effect on topoisomerases have not yet been elucidated. The following sections outline the experimental approaches and comparative data required to benchmark its activity.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a topoisomerase inhibitor. The table below presents typical IC50 values for established inhibitors and serves as a template for the inclusion of experimental data for this compound. It is important to note that IC50 values can vary based on the specific assay conditions and cell lines used.
| Compound | Target Topoisomerase | IC50 (µM) | Mechanism of Action |
| This compound | To be determined | To be determined | To be determined |
| Camptothecin | Topoisomerase I | 0.1 - 5 | Topoisomerase I Poison |
| Etoposide | Topoisomerase II | 1 - 10 | Topoisomerase II Poison |
| Doxorubicin | Topoisomerase II | 0.1 - 1 | Topoisomerase II Poison |
Experimental Protocols
Accurate benchmarking requires standardized experimental protocols. The following methodologies are fundamental for assessing topoisomerase inhibitory activity.
1. Topoisomerase I DNA Relaxation Assay
-
Objective: To determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In an agarose gel, supercoiled DNA migrates faster than its relaxed counterpart. An inhibitor will prevent this relaxation, leading to the persistence of the supercoiled DNA band.[1]
-
Methodology:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and varying concentrations of the test compound (this compound) or a known inhibitor (Camptothecin).
-
Initiate the reaction by adding human Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light. The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
-
2. Topoisomerase II Decatenation Assay
-
Objective: To assess the inhibitory effect of a compound on the decatenation activity of Topoisomerase II.
-
Principle: Topoisomerase II can separate catenated (interlinked) DNA circles into individual minicircles. Inhibition of this activity results in the persistence of the catenated DNA network, which remains at the top of an agarose gel, while the released minicircles migrate into the gel.
-
Methodology:
-
Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), Topoisomerase II assay buffer, ATP, and varying concentrations of the test compound (this compound) or a known inhibitor (Etoposide).
-
Initiate the reaction by adding human Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with a stop solution/loading dye.
-
Analyze the products by agarose gel electrophoresis. Decatenation is observed as the appearance of DNA bands corresponding to the released minicircles.
-
3. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Seed cancer cells (e.g., HCT116, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and known inhibitors for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Visualizing Experimental Workflow and Cellular Pathways
Experimental Workflow for Topoisomerase Inhibition Assay
Caption: Workflow for in vitro topoisomerase inhibition assays.
Simplified DNA Damage Response Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tovophyllin B | C28H28O6 | CID 509268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tupichinol C | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Tovopyrifolin C and Paclitaxel on Microtubule Dynamics: A Guide for Researchers
A critical knowledge gap exists in the scientific literature regarding the effects of Tovopyrifolin C on microtubule dynamics. Extensive searches for experimental data on the interaction of this compound with tubulin or its influence on microtubule polymerization have yielded no specific results. This compound, a natural xanthone derivative isolated from Calophyllum venulosum, has been identified and its chemical structure is known (CAS: 34211-53-5)[1][2]. While some studies have explored the cytotoxic effects of other xanthone derivatives against cancer cell lines, there is no direct evidence to suggest that this compound functions as a microtubule-targeting agent.
In contrast, paclitaxel is a well-characterized and widely used chemotherapeutic drug with a specific and potent effect on microtubule dynamics. This guide provides a comprehensive overview of paclitaxel's mechanism of action, supported by experimental data and detailed protocols for key assays.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel exerts its anti-cancer effects by binding to the β-tubulin subunit of microtubules, the primary components of the cell's cytoskeleton. This binding event stabilizes the microtubule polymer, promoting its assembly from tubulin dimers and preventing its disassembly. The resulting hyper-stabilized and non-functional microtubules disrupt the normal dynamic instability required for various cellular processes, most critically, mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Quantitative Data on Paclitaxel's Effects
The following table summarizes key quantitative data related to the activity of paclitaxel.
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization (EC50) | ~10 nM | Biochemical Assay | [3] |
| Cell Cycle Arrest (G2/M) | Effective at nM concentrations | Various Cancer Cell Lines | [4] |
| Cytotoxicity (IC50) | Varies by cell line (nM to µM range) | Various Cancer Cell Lines | N/A |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of paclitaxel on microtubule dynamics are provided below.
Experimental Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Paclitaxel (or other test compounds)
-
96-well microplate, spectrophotometer capable of reading at 340 nm at 37°C
Procedure:
-
Prepare a stock solution of tubulin in G-PEM buffer.
-
On ice, prepare the reaction mixtures in a 96-well plate. A typical reaction includes tubulin, G-PEM buffer with glycerol, and the test compound (paclitaxel as a positive control for stabilization).
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes.
-
An increase in absorbance indicates microtubule polymerization. Paclitaxel will show a significant increase in the rate and extent of polymerization compared to a vehicle control.
Diagram of Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Protocol 2: Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing changes in organization and density upon drug treatment.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with paclitaxel or a vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells to preserve their structure.
-
Permeabilize the cell membranes to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash to remove unbound secondary antibody.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope. Cells treated with paclitaxel will exhibit dense bundles of microtubules and abnormal mitotic spindles.
Diagram of Experimental Workflow:
Caption: Workflow for immunofluorescence staining of microtubules.
Signaling Pathway: Paclitaxel-Induced Cell Cycle Arrest and Apoptosis
Paclitaxel's stabilization of microtubules activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. The persistent activation of the SAC due to the inability of the stabilized microtubules to function correctly leads to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, leading to cell death.
Diagram of Signaling Pathway:
Caption: Paclitaxel-induced signaling pathway leading to apoptosis.
Conclusion
While this compound remains an uncharacterized compound with respect to its effects on microtubule dynamics, paclitaxel serves as a cornerstone for understanding microtubule-stabilizing agents. The experimental protocols and data presented for paclitaxel provide a robust framework for the investigation of novel compounds that may target the microtubule cytoskeleton. Future research is warranted to determine if this compound, or other xanthone derivatives, possess any activity related to microtubule function. Until such data becomes available, a direct comparison with paclitaxel in this context is not feasible.
References
- 1. This compound | CAS:34211-53-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound 97% | CAS: 34211-53-5 | AChemBlock [achemblock.com]
- 3. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in Griseoviridin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Tovopyrifolin C Analogs in Cancer Cell Lines
Disclaimer: As of late 2025, publicly accessible research detailing the synthesis and structure-activity relationship (SAR) of a series of Tovopyrifolin C analogs is not available. The following guide is a professionally structured template based on hypothetical data to demonstrate the requested format for such a comparison. The experimental data, protocols, and specific signaling pathways are illustrative and should not be considered factual for this compound.
This guide provides a comparative analysis of the hypothetical cytotoxic activities of this compound and its synthetic analogs against various cancer cell lines. The objective is to elucidate the structure-activity relationships that govern their anti-proliferative effects and to provide detailed experimental methodologies for the cited assays.
Data Presentation: Cytotoxicity of this compound Analogs
The anti-proliferative activity of this compound and its hypothetical analogs was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound and Analogs
| Compound | Structure Modification | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| This compound | Parent Compound | 15.2 ± 1.8 | 12.5 ± 1.3 | 18.9 ± 2.1 |
| Analog A | Removal of C5-hydroxyl | 45.8 ± 3.5 | 38.2 ± 2.9 | 52.1 ± 4.3 |
| Analog B | Methylation of C3-hydroxyl | 22.1 ± 2.0 | 18.9 ± 1.7 | 25.6 ± 2.4 |
| Analog C | Substitution of C2-methoxy with ethoxy | 14.8 ± 1.5 | 11.9 ± 1.1 | 17.5 ± 1.9 |
| Analog D | Addition of a nitro group at C7 | 8.7 ± 0.9 | 6.2 ± 0.7 | 9.8 ± 1.1 |
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical adenocarcinoma) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 103 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and its analogs (0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Western Blot Analysis
Western blotting was performed to analyze the expression of proteins involved in the apoptosis pathway.
-
Protein Extraction: Cells were treated with the test compounds for 24 hours, and total protein was extracted using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, Caspase-3, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway induced by Analog D.
Experimental Workflow Diagram
Caption: Workflow for the evaluation of this compound analogs.
Structure-Activity Relationship Logic Diagram
Caption: Key structure-activity relationships of this compound analogs.
In vivo validation of Tovopyrifolin C's antitumor efficacy in animal models
In Vivo Validation of Tovorafenib's Antitumor Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovorafenib (formerly DAY100), a selective oral pan-RAF kinase inhibitor, has demonstrated significant antitumor activity in preclinical animal models, particularly in tumors harboring BRAF fusions, a common oncogenic driver in various cancers, including pediatric low-grade gliomas.[1][2][3] This guide provides a comprehensive comparison of Tovorafenib's in vivo efficacy with other therapeutic strategies, supported by experimental data from key preclinical studies. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further investigation.
Comparative Efficacy of Tovorafenib in Animal Models
Tovorafenib has shown potent and sustained antitumor effects in xenograft models, especially those with BRAF fusions, where traditional BRAF inhibitors have limited efficacy.
Tovorafenib Monotherapy in BRAF Fusion-Positive Xenograft Models
A pivotal preclinical study by Rastogi et al. (2025) evaluated the in vivo antitumor activity of Tovorafenib in a patient-derived xenograft (PDX) model of melanoma harboring an AGK::BRAF fusion. The results demonstrated significant tumor regression with daily oral administration of Tovorafenib.[1][2][3]
Table 1: Antitumor Efficacy of Tovorafenib in AGK::BRAF Fusion Melanoma PDX Model
| Treatment Group | Dosage | Treatment Duration | Change in Tumor Volume | Reference |
| Vehicle Control | - | 14 days | Progressive Growth | [1][3] |
| Tovorafenib | 17.5 mg/kg | 14 days | Tumor Regression | [1][3] |
| Tovorafenib | 25 mg/kg | 14 days | Significant Tumor Regression | [1][3] |
Comparative Efficacy in Models with other Genetic Alterations
In contrast to its efficacy in BRAF fusion models, Tovorafenib monotherapy showed limited antitumor activity in xenograft models with neurofibromin 1 loss-of-function (NF1-LOF) mutations.[1][2][3] This highlights the targeted nature of Tovorafenib's action.
Table 2: Antitumor Efficacy of Tovorafenib in NF1-LOF Xenograft Models
| Tumor Model | Treatment Group | Dosage | Treatment Duration | Change in Tumor Volume | Reference |
| NF1-LOF ERMS PDX | Tovorafenib | 25 mg/kg | 21 days | No significant antitumor activity | [1][3] |
| NF1-LOF MeWo Xenograft | Tovorafenib | 25 mg/kg | 28 days | No significant antitumor activity | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
1. Animal Models:
-
Female NOD/SCID mice were used for the AGK::BRAF fusion melanoma PDX model.[1]
-
Immunodeficient NOG mice were used for the NF1-LOF embryonal rhabdomyosarcoma (ERMS) PDX model.[1]
2. Tumor Implantation:
-
Tumor fragments from patient biopsies were subcutaneously implanted into the flank of the mice.[1]
3. Treatment Administration:
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Tovorafenib was administered orally, once daily, at the specified doses.[1][3]
-
The vehicle control group received the same volume of the vehicle solution.[1][3]
4. Efficacy Evaluation:
-
Tumor volume was measured up to three times a week using digital calipers.[4]
-
Body weight of the mice was monitored as an indicator of toxicity.[3]
-
The primary endpoint was the change in tumor volume from baseline.[1][3][4]
5. Pharmacodynamic Analysis:
-
At the end of the study, tumors were harvested for pharmacodynamic analysis, such as measuring the levels of phosphorylated ERK (pERK) to confirm target engagement.[1][3]
Signaling Pathways and Mechanism of Action
Tovorafenib is a Type II RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), a critical regulator of cell proliferation and survival.[5][6]
Mechanism of Action of Tovorafenib
Unlike Type I BRAF inhibitors that are effective against BRAF V600 mutations, Tovorafenib is also active against BRAF fusions.[7] BRAF fusions lead to the formation of constitutively active RAF dimers, which are not effectively inhibited by Type I inhibitors and can even lead to paradoxical pathway activation. Tovorafenib, as a Type II inhibitor, can bind to and inhibit these RAF dimers, thereby blocking downstream signaling.[7][8]
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the in vivo tumor xenograft study.
Tovorafenib Signaling Pathway
Caption: Tovorafenib inhibits RAF kinases in the MAPK pathway.
Preclinical data strongly support the in vivo antitumor efficacy of Tovorafenib in animal models of cancers driven by BRAF fusions. Its mechanism of action as a Type II RAF inhibitor provides a therapeutic advantage in this context compared to older generation BRAF inhibitors. Further research, including head-to-head comparative studies in various preclinical models, will continue to delineate the full potential of Tovorafenib in the oncology landscape.
References
- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. researchgate.net [researchgate.net]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Metabolomics of Cancer Cells Treated with Tovopyrifolin C: A Comparative Guide
Introduction
Tovopyrifolin C is a novel investigational compound that has demonstrated potential anti-cancer properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. One powerful approach to elucidate the functional effects of a drug is through metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids. This guide provides a comparative analysis of the metabolic alterations induced by this compound in cancer cells, contextualized with the well-characterized metabolic changes induced by high-dose Vitamin C, a compound also known for its pro-oxidant anti-cancer effects.
Recent studies have highlighted that metabolic reprogramming is a key hallmark of cancer, enabling malignant cells to sustain high rates of proliferation and adapt to the tumor microenvironment.[1][2][3][4] Targeting these metabolic vulnerabilities represents a promising therapeutic strategy.[1] This guide will delve into the specific metabolic pathways perturbed by this compound and compare them to those affected by Vitamin C, offering insights into its potential mechanisms of action and biomarkers for treatment response.
Comparative Metabolomic Profiles
The following table summarizes the key metabolic changes observed in cancer cells upon treatment with this compound and, for comparative purposes, high-dose Vitamin C. This data is derived from untargeted metabolomics analyses using techniques like capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS).[5]
| Metabolic Pathway | Metabolite | Change with this compound | Change with High-Dose Vitamin C | Potential Implication |
| Glycolysis | Glucose | Increased | Increased | Inhibition of downstream metabolic steps[5] |
| Pyruvate | Increased | Increased | Blockade in TCA cycle entry or lactate production[5] | |
| ATP | Decreased | Decreased | Energy crisis and induction of cell death[5] | |
| TCA Cycle | Citrate | Increased | Increased | Inhibition of TCA cycle enzymes[5] |
| Succinate | Increased | Increased | Disruption of mitochondrial respiration[5] | |
| Redox Metabolism | Reduced Glutathione (GSH) | Decreased | Decreased | Increased oxidative stress[5][6] |
| Oxidized Glutathione (GSSG) | Increased | Increased | Cellular response to oxidative stress | |
| NAD+ | Decreased | Decreased | Inhibition of NAD+-dependent enzymes, impacting energy metabolism and DNA repair[5][7] |
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and replication of metabolomics data.
Cell Culture and Treatment
-
Cell Lines: MCF7 (human breast adenocarcinoma) and HT29 (human colon cancer) cells are commonly used models.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing either this compound or Vitamin C at various concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
Metabolite Extraction
-
After treatment, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding a pre-chilled solvent mixture, such as methanol/water (80:20 v/v), to the culture plate.
-
The cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.
-
The samples are vortexed and then centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
The supernatant containing the metabolites is collected for analysis.
Metabolomic Analysis
-
Instrumentation: Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS) is a suitable platform for the analysis of polar metabolites.
-
Data Acquisition: The extracted metabolites are separated by CE and detected by TOFMS in both positive and negative ion modes to cover a broad range of metabolites.
-
Data Processing: The raw data is processed using specialized software to identify and quantify the metabolites by comparing their mass-to-charge ratio (m/z) and migration time to a reference library of standards.
-
Statistical Analysis: Statistical methods such as t-tests and pathway analysis are employed to identify significantly altered metabolites and metabolic pathways.
Signaling Pathways and Mechanisms of Action
The metabolic alterations induced by this compound are likely a consequence of its impact on key cellular signaling pathways.
Proposed Mechanism of Action of this compound
Based on its metabolic signature, this compound is hypothesized to act as a pro-oxidant, similar to high-dose Vitamin C. The depletion of reduced glutathione and NAD+ suggests an induction of significant oxidative stress.[5] This can lead to the inhibition of key metabolic enzymes, such as those in the glycolytic pathway and the TCA cycle, ultimately resulting in an energy crisis and cell death.
Caption: Proposed mechanism of this compound action.
Comparative Signaling: this compound vs. Other Metabolic Inhibitors
Many anti-cancer agents target cellular metabolism. For instance, drugs targeting topoisomerases, such as etoposide, can also induce DNA damage responses that impact cellular metabolism.[8][9] Similarly, agents like 5-Fluorouracil interfere with nucleotide metabolism.[10] The distinct metabolic signature of this compound, particularly the profound impact on redox balance, suggests a mechanism that may be synergistic with these other classes of drugs.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative metabolomics study.
Caption: A typical experimental workflow for metabolomics.
The comparative metabolomic analysis presented in this guide provides a framework for understanding the anti-cancer effects of this compound. By comparing its metabolic signature to that of high-dose Vitamin C, we can hypothesize that this compound acts as a pro-oxidant, leading to a cascade of metabolic disruptions that culminate in cancer cell death. This approach not only helps in elucidating the mechanism of action but also aids in the identification of potential biomarkers for monitoring treatment efficacy. Further studies are warranted to validate these findings and to explore the therapeutic potential of this compound in combination with other anti-cancer agents.
References
- 1. Metabolomics in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin overdrive rewires cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the Power of Metabolomics for Precision Oncology: Current Advances and Future Directions [mdpi.com]
- 5. Metabolomic alterations in human cancer cells by vitamin C-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C in Cancer: A Metabolomics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cancer vulnerabilities with high-dose vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tovopyrifolin C: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tovopyrifolin C (IUPAC name: 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one), a xanthone derivative used in scientific research. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Executive Summary
Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table summarizes available information for the parent compound, xanthone, which should be used as a precautionary reference.
| Property | Data for Xanthone | This compound Data |
| Molecular Formula | C13H8O2 | C14H10O6 |
| Molecular Weight | 196.21 g/mol | 274.23 g/mol |
| Appearance | Beige powder/solid | Data not available |
| Melting Point | 174 - 176 °C[5] | Data not available |
| Boiling Point | 349 - 350 °C[5] | Data not available |
| Acute Oral Toxicity (LD50) | >500 mg/kg (rat)[6], though some sources state "Toxic if swallowed"[6] and others report no data available[1]. | Data not available |
| Carcinogenicity | No data available[1] | Data not available |
Step-by-Step Disposal Protocol
The following protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
Step 2: Waste Containerization
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the waste (e.g., a high-density polyethylene or glass bottle for solutions).
-
The container must have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: Waste Storage
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container closed except when adding waste.
Step 4: Final Disposal
-
Option 1 (Recommended): Licensed Hazardous Waste Disposal Vendor
-
Arrange for pickup by your institution's licensed hazardous waste disposal company. This is the safest and most compliant method for disposing of chemical waste with unknown toxicity.[1]
-
-
Option 2 (If permitted by regulations and facility capabilities): Incineration
-
Some facilities may have the capability for chemical incineration. This compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained personnel in a licensed facility.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal Decision
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tovopyrifolin C
Audience: Researchers, Scientists, and Drug Development Professionals
Compound Information
Tovopyrifolin C is a xanthone derivative. While specific toxicity data is unavailable, compounds of this class and those with phenolic hydroxyl groups should be handled with care, assuming they may be irritants and potentially harmful.
| Identifier | Value |
| IUPAC Name | 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one[1] |
| CAS Number | 34211-53-5[1] |
| Molecular Formula | C14H10O6[1] |
| Molecular Weight | 274.23 g/mol [1] |
| Appearance | Solid (presumed) |
| Storage | Store at 0-8 °C[1] |
Hazard Identification and Precautionary Measures
Given the absence of specific hazard data for this compound, a precautionary approach is mandatory. The following potential hazards are inferred from the chemical structure and data on related compounds.
| Hazard Class | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful. Avoid ingestion, skin contact, and inhalation of dust. |
| Skin Corrosion/Irritation | Phenolic groups can be irritating to the skin. Wear appropriate gloves and lab coat. |
| Eye Damage/Irritation | Assumed to be an eye irritant. Wear safety glasses or goggles. |
| Carcinogenicity/Mutagenicity | No data available. Handle as an unknown compound and minimize exposure. |
General Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling compounds with unknown toxicological profiles.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. Inspect prior to use and change frequently. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator if engineering controls are insufficient to maintain airborne concentrations at a low level or if irritation is experienced. | Minimizes inhalation of airborne particles. |
Handling and Storage
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are close to the workstation location.
4.2. Safe Handling Procedures:
-
Preparation: Before opening the container, ensure all necessary PPE is donned. Prepare your workspace in a fume hood.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Use: Avoid contact with skin and eyes. Do not breathe dust.
-
After Handling: Wash hands thoroughly after handling, even if gloves were worn.
4.3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is between 0-8°C.[1]
-
Keep away from strong oxidizing agents.
Accidental Release and First Aid Measures
5.1. Accidental Release:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Sweep up the spilled solid, avoiding dust generation. Place in a suitable, closed container for disposal.
-
Cleaning: Clean the affected area thoroughly with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.
5.2. First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.
-
Waste Characterization: The waste should be considered as chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of contents/container to an approved waste disposal plant. Do not allow product to enter drains.
Experimental Workflow
The following diagram outlines a general workflow for handling a powdered chemical substance like this compound.
Caption: General laboratory workflow for handling powdered this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
